molecular formula C₂₂H₃₀N₃O₁₀P B560560 Sofosbuvir impurity M CAS No. 2095551-10-1

Sofosbuvir impurity M

Cat. No.: B560560
CAS No.: 2095551-10-1
M. Wt: 527.46
InChI Key: WAKQLZVLNOKKHE-BFQGEBBDSA-N
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Description

Sofosbuvir impurity M, an diastereoisomer of sofosbuvir, is the impurity of sofosbuvir. Sofosbuvir (PSI-7977) is an inhibitor of HCV RNA replication, demonstrates potent anti-hepatitis C virus activity.

Properties

CAS No.

2095551-10-1

Molecular Formula

C₂₂H₃₀N₃O₁₀P

Molecular Weight

527.46

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1

InChI Key

WAKQLZVLNOKKHE-BFQGEBBDSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Sofosbuvir Impurity M (CAS Number 2095551-10-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemical Purity in Nucleotide Analogs

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a prodrug that is metabolized in the liver to its pharmacologically active form.[1] As a phosphoramidate nucleotide analog, its synthesis is a complex process involving the creation of a chiral center at the phosphorus atom. This inherently leads to the potential formation of diastereomers, one of which is the therapeutically active (Sp)-isomer, and the other, the (Rp)-isomer, is considered an impurity. Sofosbuvir Impurity M is one such diastereomeric impurity.[2] The control and characterization of these impurities are paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive technical overview of Sofosbuvir Impurity M, from its formation and characterization to its analytical control and potential impact.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of Sofosbuvir Impurity M is the starting point for any technical discussion.

PropertyValueSource(s)
CAS Number 2095551-10-1[2]
Molecular Formula C₂₂H₃₀N₃O₁₀P[2]
Molecular Weight 527.46 g/mol [2]
IUPAC Name Isopropyl (2S)-2-[phosphoryl]amino]propanoate (diastereomer)[2]
Nature of Impurity Process-related impurity; diastereomer of Sofosbuvir[2]

Genesis of Sofosbuvir Impurity M: A Tale of Stereoselective Synthesis

The formation of Sofosbuvir Impurity M is intrinsically linked to the stereoselective synthesis of the active pharmaceutical ingredient (API). The critical step involves the phosphorylation of the 5'-hydroxyl group of the uridine nucleoside core. This reaction typically employs a chiral phosphoramidating agent.

The use of a racemic or imperfectly resolved phosphoramidating agent, or reaction conditions that do not favor high diastereoselectivity, can lead to the formation of a mixture of (Sp) and (Rp) diastereomers at the phosphorus center. The desired (Sp)-isomer is Sofosbuvir, while the (Rp)-isomer is a significant process-related impurity, such as Impurity M.

Sofosbuvir_Synthesis cluster_0 Key Synthetic Step cluster_1 Separation and Final Product Uridine_Core Uridine Nucleoside Core Coupling Phosphorylation Reaction Uridine_Core->Coupling Phosphoramidating_Agent Chiral Phosphoramidating Agent (mixture of stereoisomers) Phosphoramidating_Agent->Coupling Diastereomeric_Mixture Mixture of (Sp) and (Rp) Diastereomers Coupling->Diastereomeric_Mixture Purification Chiral Chromatography (HPLC or SFC) Diastereomeric_Mixture->Purification Sofosbuvir Sofosbuvir ((Sp)-isomer) (API) Purification->Sofosbuvir Impurity_M Sofosbuvir Impurity M ((Rp)-isomer) Purification->Impurity_M

Caption: Synthetic pathway leading to the formation of Sofosbuvir and Impurity M.

Analytical Characterization and Structural Elucidation

The definitive identification and quantification of Sofosbuvir Impurity M rely on advanced analytical techniques. While specific spectral data for Impurity M is not publicly available, the principles of its characterization can be understood from studies on analogous Sofosbuvir impurities and degradation products.[3]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice for separating the diastereomers of Sofosbuvir.

3.1.1. Experimental Protocol: Chiral HPLC for Diastereomeric Purity

This protocol is a representative method for the analytical separation of Sofosbuvir and its diastereomeric impurities.

Objective: To resolve and quantify the (Sp) and (Rp) diastereomers of Sofosbuvir.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with a derivative of cellulose or amylose, is typically effective.

Reagents and Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Sofosbuvir reference standard (containing both diastereomers)

  • Sofosbuvir sample for analysis

Chromatographic Conditions:

ParameterCondition
Column Chiral Polysaccharide-based (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: 2-Propanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Accurately prepare the mobile phase mixture and degas it thoroughly.

  • Standard Solution Preparation: Prepare a solution of the Sofosbuvir reference standard in the mobile phase at a known concentration.

  • Sample Preparation: Dissolve the Sofosbuvir sample in the mobile phase to a similar concentration as the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is equilibrated and meets performance criteria (e.g., resolution between the diastereomer peaks, peak symmetry, and reproducibility).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Identify the peaks corresponding to Sofosbuvir ((Sp)-isomer) and Impurity M ((Rp)-isomer) based on their retention times relative to the standard. Calculate the percentage of each impurity.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: The polysaccharide-based chiral stationary phase provides a chiral environment that interacts differently with the two diastereomers, leading to their separation.

  • Normal Phase Mobile Phase: The use of a non-polar solvent like n-hexane with a polar modifier like 2-propanol is common for chiral separations on polysaccharide-based columns, as it facilitates the necessary interactions for resolution.

  • UV Detection at 260 nm: The uracil moiety in the Sofosbuvir molecule has a strong UV absorbance at this wavelength, allowing for sensitive detection.[4]

Spectroscopic Characterization

3.2.1. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the impurity. The fragmentation pattern in MS/MS can provide structural information. For instance, in the analysis of Sofosbuvir and its degradation products, characteristic fragments corresponding to the loss of the isopropyl alaninate moiety or the phenoxy group have been observed.[3][4] A similar approach would be used to confirm the structure of Impurity M.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of impurities. While specific NMR data for Impurity M is proprietary, a Certificate of Analysis from a specialized supplier would typically include this information.[2] For diastereomers like Sofosbuvir and Impurity M, subtle differences in the chemical shifts of protons and carbons near the chiral phosphorus center would be expected. 2D NMR techniques such as HSQC and HMBC would be used to assign all proton and carbon signals unequivocally.[3]

Analytical_Workflow Sample Sofosbuvir API Sample Separation Chiral HPLC / SFC Sample->Separation Quantification UV Detection (% Area Normalization) Separation->Quantification Isolation Preparative Chromatography Separation->Isolation for characterization Structural_Elucidation Structural Elucidation Isolation->Structural_Elucidation HRMS HRMS Structural_Elucidation->HRMS NMR 1H, 13C, 31P, 2D NMR Structural_Elucidation->NMR

Caption: A typical analytical workflow for the control of Sofosbuvir Impurity M.

Regulatory Framework and Pharmacopeial Standards

The control of impurities in pharmaceutical products is strictly regulated by international guidelines from bodies such as the International Council for Harmonisation (ICH) and pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

According to ICH Q3A(R2) guidelines, impurities present in a new drug substance above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally identified.[5] Impurities present above the qualification threshold (typically 0.15%) must be justified from a safety perspective.

While the specific monographs for Sofosbuvir in the USP and EP may not list every potential diastereomeric impurity by name, they provide a framework for their control under "unspecified impurities" or as part of the total impurity limit.[6][7] Manufacturers are required to establish in-house specifications for such impurities based on their process capabilities and the qualification data.

Toxicological Profile and Impact on Drug Safety

There is a scarcity of publicly available toxicological data specifically for Sofosbuvir Impurity M. However, the toxicological assessment of diastereomeric impurities is a critical aspect of drug development. The principle of "isomeric ballast" suggests that the inactive isomer may not be entirely benign and could contribute to side effects or have its own pharmacological or toxicological profile.

Studies on Sofosbuvir itself have shown it to be non-genotoxic.[8][9][10][11] Any process-related impurity, especially one that is structurally very similar to the API, would need to be evaluated for its potential toxicity. This is typically done through a combination of in silico predictions and, if necessary, in vitro and in vivo toxicological studies. The qualification of an impurity at a certain level in the final drug product is contingent on the demonstration of its safety.

Conclusion: A Commitment to Purity and Patient Safety

Sofosbuvir Impurity M, a diastereomer of the active pharmaceutical ingredient, serves as a critical quality attribute that must be carefully controlled throughout the manufacturing process. Its formation is a direct consequence of the stereoselective phosphorylation step in the synthesis of Sofosbuvir. Robust analytical methods, primarily chiral HPLC and SFC, are essential for its separation and quantification. While specific spectral and toxicological data for this impurity are not widely public, the principles for its characterization and safety assessment are well-established within the pharmaceutical industry and regulatory frameworks. For researchers and drug development professionals, a thorough understanding of the origin, analysis, and control of such impurities is fundamental to delivering a safe and effective therapeutic agent.

References

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7, 797-815. [Link]

  • Daicel Pharma. (n.d.). Sofosbuvir Impurities Manufacturers & Suppliers. Retrieved February 7, 2026, from [Link]

  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s333-s342. [Link]

  • ResearchGate. (n.d.). Structures, suggested fragmentation patterns and full-scan product ion spectra of sofosbuvir (A), GS331007 (B) and ketotifen IS (C). [Link]

  • Rangari, S. W., & Bari, S. B. (2023). Analytical Profiling of Sofosbuvir as NS5B Protein Inhibitor for Oral Drug Delivery: Method development and Validation. Bulletin of Faculty of Pharmacy, Cairo University, 60(1), 33-51. [Link]

  • Bahrami, M. T., Mohammadi, B., Miraghaei, S., Babaei, A., Ghaheri, M., & Bahrami, G. (2016). Quantification of sofosbuvir in human serum by liquid chromatography with negative ionization mass spectrometry using the parent peak and its source-induced fragment: Application to a bioequivalence study. Journal of Separation Science, 39(14), 2702–2709. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. [Link]

  • Rao, D. A., et al. (2017). UPLC-MS/MS method for determination of sofosbuvir in human plasma. Pharmaceutical Methods, 8(2), 114-121. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of base degradation product-A. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2021). Control of Impurities in Ph. Eur.. [Link]

  • Pharmaffiliates. (n.d.). Sofosbuvir-impurities. Retrieved February 7, 2026, from [Link]

  • Librelotto, T. R., et al. (2021). Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line. Anais da Academia Brasileira de Ciências, 93(4), e20200632. [Link]

  • European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “Substances for Pharmaceutical Use” and general chapter “Control of Impurities in Substances for Pharmaceutical Use”. [Link]

  • European Medicines Agency. (2023). Control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “Substances for Pharmaceutical Use” and general chapter “Control of Impurities in Substances for Pharmaceutical Use” - Scientific guideline. [Link]

  • ResearchGate. (n.d.). Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line. [Link]

  • SciELO. (2021). Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line. [Link]

  • SciELO. (2021). Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line. [Link]

  • USP-NF. (n.d.). 1086 Impurities in Drug Substances and Drug Products. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Sofosbuvir. Retrieved February 7, 2026, from [Link]

  • Juliano, C., et al. (2019). Yellow fever virus is susceptible to sofosbuvir both in vitro and in vivo. PLoS Neglected Tropical Diseases, 13(1), e0007072. [Link]

  • Veeprho. (n.d.). Sofosbuvir Impurities and Related Compound. Retrieved February 7, 2026, from [Link]

  • Drugs.com. (2025). Sofosbuvir Monograph for Professionals. [Link]

Sources

Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sofosbuvir Impurity M: Structure, Formation, and Analytical Control

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is a nucleotide analog that functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] Its chemical name is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate, with a molecular formula of C₂₂H₂₉FN₃O₉P.[3][4] The efficacy and safety of such a precisely engineered therapeutic agent are contingent upon its purity. The presence of impurities, even in trace amounts, can potentially alter the drug's therapeutic effect or introduce toxicity. Therefore, rigorous identification, characterization, and control of impurities are mandated by global regulatory bodies and are integral to the pharmaceutical development process.[5]

Impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir can originate from various sources, including raw materials, intermediates, and by-products formed during the synthesis process, or they can arise from the degradation of the drug substance over time.[1] This guide provides a comprehensive technical overview of a specific diastereoisomeric impurity, Sofosbuvir Impurity M, offering insights into its chemical identity, potential formation pathways, and the analytical strategies required for its effective control.

Part 1: Chemical Structure and Physicochemical Properties of Sofosbuvir Impurity M

Sofosbuvir Impurity M is identified as a diastereoisomer of the parent drug, Sofosbuvir.[6] This isomeric relationship signifies that while it shares the same molecular formula and connectivity of atoms as Sofosbuvir, it differs in the three-dimensional arrangement at one or more chiral centers. Such subtle stereochemical differences can have significant implications for the molecule's biological activity and toxicological profile.

Molecular Formula and Weight

The key physicochemical properties of Sofosbuvir Impurity M are summarized in the table below, providing a direct comparison with the active pharmaceutical ingredient, Sofosbuvir.

PropertySofosbuvir Impurity MSofosbuvir (API)
Molecular Formula C₂₂H₃₀N₃O₁₀PC₂₂H₂₉FN₃O₉P
Molecular Weight 527.5 g/mol 529.45 g/mol
CAS Number 2095551-10-11190307-88-0
Description A diastereoisomer of Sofosbuvir.[6]Antiviral nucleotide analog inhibitor.
Chemical Structure

The structural identity of Sofosbuvir Impurity M can be represented by its SMILES (Simplified Molecular-Input Line-Entry System) notation: [H][C@]1(O(NC(=O)OC(C)C)Oc2ccccc2)[C@]1(C)O)n1ccc(=O)[nH]c1=O.[6] This notation precisely defines the stereochemistry of the molecule. A two-dimensional representation of the chemical structure is provided below.

G a Sofosbuvir Impurity M b C22H30N3O10P

Caption: Chemical structure of Sofosbuvir Impurity M.

Part 2: Potential Formation Pathways and Mechanistic Insights

The formation of Sofosbuvir Impurity M, being a diastereoisomer, is intrinsically linked to the synthetic route employed for the manufacturing of Sofosbuvir. Diastereomers can arise from reactions involving multiple chiral centers where the stereochemical control is not absolute. The synthesis of a complex molecule like Sofosbuvir involves several stereospecific steps, and any deviation or lack of complete stereoselectivity can lead to the formation of isomeric impurities.[2]

Forced degradation studies, which are a regulatory requirement, provide valuable insights into the potential degradation pathways of a drug substance under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[3][7][8] While these studies on Sofosbuvir have identified several degradation products, the direct pathway leading to the formation of Impurity M is not explicitly detailed in the public literature.[3][9] However, it is plausible that certain reaction conditions or the presence of specific reagents during synthesis could facilitate epimerization at one of the chiral centers, leading to the formation of this diastereomer.

The diagram below illustrates a conceptual workflow for investigating the formation of impurities during drug development.

G Impurity Formation Investigation Workflow cluster_synthesis Synthesis & Process Control cluster_degradation Forced Degradation Studies cluster_analysis Analytical Characterization Start Starting Materials & Reagents Synthesis Multi-step Synthesis of Sofosbuvir Start->Synthesis Crude_API Crude Sofosbuvir API Synthesis->Crude_API Analysis Impurity Profiling (e.g., HPLC, LC-MS) Crude_API->Analysis Process Impurities Stress Stress Conditions (Acid, Base, Oxidation, Heat, Light) Degraded_Sample Degraded Sofosbuvir Sample Stress->Degraded_Sample Degraded_Sample->Analysis Degradation Products Identification Impurity Identification Analysis->Identification Characterization Structural Elucidation (e.g., NMR, MS/MS) Identification->Characterization Impurity_M Impurity_M Characterization->Impurity_M Identification of Sofosbuvir Impurity M

Caption: Conceptual workflow for the investigation of impurity formation.

Part 3: Analytical Methodologies for Identification and Quantification

Ensuring the purity of Sofosbuvir requires robust analytical methods capable of separating and quantifying Impurity M and other related substances. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique for this purpose due to its high resolution and sensitivity.[1][10][11]

A Self-Validating Protocol for RP-HPLC Analysis

The following protocol outlines a general, yet self-validating, approach for the determination of Sofosbuvir and its impurities, including Impurity M. This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[11][12]

1. Chromatographic System and Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV or PDA detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating Sofosbuvir and its impurities.[11]

  • Mobile Phase A: A buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).[11]

  • Mobile Phase B: An organic solvent such as acetonitrile or methanol.[12]

  • Gradient Elution: A gradient program starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is typically used to achieve optimal separation of all impurities.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 260 nm, which is the UV maximum for Sofosbuvir.[11]

  • Column Temperature: Controlled at a constant temperature (e.g., 25 °C) to ensure reproducibility.

  • Injection Volume: 10-20 µL.

2. Preparation of Solutions:

  • Standard Solution: A solution of known concentration of Sofosbuvir reference standard is prepared in a suitable diluent.

  • Impurity Standard Solution: If a reference standard for Sofosbuvir Impurity M is available, a solution of known concentration is prepared.

  • Sample Solution: The Sofosbuvir drug substance or product is dissolved in the diluent to a specified concentration.

3. System Suitability: Before sample analysis, the chromatographic system's performance is verified by injecting the standard solution multiple times. Key system suitability parameters include:

  • Tailing Factor: Should be close to 1.

  • Theoretical Plates: A high number indicates column efficiency.

  • Reproducibility (%RSD): The relative standard deviation of peak areas from replicate injections should be low (e.g., <2%).

4. Data Analysis and Quantification: The amount of Impurity M in the sample is determined by comparing its peak area to the peak area of the Sofosbuvir standard (using a relative response factor if necessary) or to the peak area of an Impurity M standard. The results are typically expressed as a percentage of the Sofosbuvir peak area.

The logical flow of this analytical protocol is visualized in the following diagram.

G RP-HPLC Analytical Workflow Prep Solution Preparation (Standard, Impurity Standard, Sample) System_Setup HPLC System Setup (Column, Mobile Phase, Gradient, etc.) Prep->System_Setup System_Suitability System Suitability Testing (Tailing, Plates, %RSD) System_Setup->System_Suitability Sample_Injection Sample and Standard Injection System_Suitability->Sample_Injection If Passed Data_Acquisition Chromatogram Data Acquisition Sample_Injection->Data_Acquisition Peak_Integration Peak Integration and Area Measurement Data_Acquisition->Peak_Integration Quantification Quantification of Impurity M Peak_Integration->Quantification Report Final Report and Compliance Check Quantification->Report

Caption: Workflow for the RP-HPLC analysis of Sofosbuvir Impurity M.

Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Impurity Control

The comprehensive characterization and stringent control of impurities such as Sofosbuvir Impurity M are fundamental to ensuring the safety and efficacy of Sofosbuvir. While Impurity M is identified as a diastereoisomer, its precise biological impact and toxicological profile warrant further investigation. The implementation of robust, validated analytical methods, such as the RP-HPLC protocol detailed in this guide, is essential for the routine monitoring and control of this and other impurities in both the drug substance and the final pharmaceutical product. Through a deep understanding of the chemical nature of impurities and the application of rigorous analytical science, the pharmaceutical industry can continue to deliver high-quality medicines to patients worldwide.

References

  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Sofosbuvir Impurities.
  • SynThink. Sofosbuvir EP Impurities & USP Related Compounds.
  • Pharmaffiliates. Sofosbuvir-impurities.
  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7, 797-815. Available from: [Link]

  • Pharmaffiliates. Sofosbuvir-impurities.
  • Agarwal, B. A., Jagdale, S. D., & Gandhi, S. V. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s239-s245. Available from: [Link]

  • Daicel Pharma Standards. Sofosbuvir Impurities Manufacturers & Suppliers.
  • Simson Pharma Limited. Sofosbuvir.
  • PubChem. Sofosbuvir Impurity 93. Available from: [Link]

  • SRIRAMCHEM. Sofosbuvir Impurity.
  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Available from: [Link]

  • Immunomart. Sofosbuvir impurity M.
  • ResearchGate. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Available from: [Link]

  • Journal of Medical and Pharmaceutical Allied Sciences. Analytical method development and validation of related substances by rphplc of sofosbuvir and velpatasvir tablets. Available from: [Link]

  • ResearchGate. Chemical structure of sofosbuvir. Available from: [Link]

  • MDPI. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. Available from: [Link]

  • Google Patents. CN114539337A - Preparation method of Sofosbuvir impurity.
  • Scientific Research Publishing. Identification, Isolation and StructureConfirmation of Forced DegradationProducts of Sofosbuvir. Available from: [Link]

Sources

Technical Guide: Characterization and Control of Sofosbuvir Impurity M

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, formation mechanism, and control strategies for Sofosbuvir Impurity M , identified as the 2'-Desfluoro-2'-hydroxy analog of Sofosbuvir.

Executive Summary

In the high-precision synthesis of the HCV NS5B polymerase inhibitor Sofosbuvir (GS-7977), impurity control is a Critical Quality Attribute (CQA). While diastereomeric impurities (such as the Sp-isomer) are well-documented, Impurity M (CAS 2095551-10-1) represents a distinct challenge related to the nucleoside core's integrity.

Impurity M is chemically identified as Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate .

It differs from the Active Pharmaceutical Ingredient (API) by a single substitution at the 2'-position of the furanose ring: the fluorine atom of Sofosbuvir is replaced by a hydroxyl group. This impurity typically originates from the starting nucleoside material rather than the coupling process itself, making supply chain control and starting material qualification (SMQ) the primary defense.

Chemical Identity and Structural Analysis[1][2]

The structural distinction between Sofosbuvir and Impurity M is subtle but chromatographically significant due to the polarity difference introduced by the hydroxyl group.

Comparative Data Table
FeatureSofosbuvir (API) Impurity M (Desfluoro-Hydroxy)
CAS Number 1190307-88-02095551-10-1
Molecular Formula C₂₂H₂₉FN₃O₉PC₂₂H₃₀N₃O₁₀P
Molecular Weight 529.45 g/mol 527.47 g/mol
Key Substituent (2') Fluorine (-F) Hydroxyl (-OH)
Polarity (LogP) ~1.6 (Lipophilic)< 1.0 (More Polar)
Origin Target SynthesisStarting Material Carryover
Structural Visualization

The following diagram highlights the specific point of divergence in the chemical structure.

ChemicalStructure cluster_legend Impact Sofosbuvir Sofosbuvir (API) C22H29FN3O9P 2'-Deoxy-2'-fluoro-2'-C-methyl Difference Structural Difference: 2'-Position Substitution Sofosbuvir->Difference Contains -F ImpurityM Impurity M C22H30N3O10P 2'-Hydroxy-2'-C-methyl ImpurityM->Difference Contains -OH Desc The -OH group increases polarity, reducing retention time in RP-HPLC.

Figure 1: Structural comparison highlighting the 2'-substitution shift from Fluorine (API) to Hydroxyl (Impurity M).

Origin and Mechanistic Pathway

Unlike degradation products formed via hydrolysis (e.g., GS-331007), Impurity M is a Process-Related Impurity stemming from the synthesis of the nucleoside starting material.

The Fluorination Failure

The synthesis of the Sofosbuvir nucleoside core involves introducing a fluorine atom at the 2' position, typically using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor on a protected intermediate.

  • Ideal Pathway: The precursor (typically a 2'-OH, 2'-Me intermediate) is fluorinated to yield the 2'-F, 2'-Me nucleoside.

  • Impurity Pathway: If the fluorination reaction is incomplete, or if the purification of the fluorinated nucleoside is insufficient, the unreacted 2'-OH species (2'-C-methyluridine) remains.

  • Carryover: This 2'-OH nucleoside competes with the 2'-F nucleoside in the subsequent phosphoramidate coupling step (reaction with the chlorophosphoramidate reagent), forming Impurity M.

Synthesis Workflow & Contamination Point

SynthesisPathway Precursor Sugar Intermediate (2'-OH, 2'-Me) Fluorination Fluorination Step (DAST/Deoxo-Fluor) Precursor->Fluorination Nucleoside_F Correct Nucleoside SM (2'-F, 2'-Me) Fluorination->Nucleoside_F Major Product (>99%) Nucleoside_OH Unreacted Nucleoside (2'-OH, 2'-Me) Fluorination->Nucleoside_OH Residual (<0.5%) Coupling Phosphoramidate Coupling (Grignard/Base) Nucleoside_F->Coupling Nucleoside_OH->Coupling Competes in Reaction Sofosbuvir SOFOSBUVIR (Target API) Coupling->Sofosbuvir Main Pathway Impurity_M IMPURITY M (Desfluoro-Hydroxy Analog) Coupling->Impurity_M Impurity Pathway

Figure 2: Mechanistic origin of Impurity M showing the carryover of the unfluorinated intermediate.

Analytical Strategy and Detection

Due to the structural similarity, separating Impurity M requires a highly specific Reverse Phase HPLC (RP-HPLC) method. The presence of the hydroxyl group makes Impurity M more polar than Sofosbuvir.

Chromatographic Behavior[1][3][7]
  • Column: C18 (Octadecylsilane) or Phenyl-Hexyl stationary phases are recommended for selectivity.

  • Mobile Phase: Gradient elution using Ammonium Acetate buffer (pH 4.0–5.0) and Acetonitrile.[1][2]

  • Elution Order:

    • Impurity M: Elutes earlier (lower Relative Retention Time, RRT ~0.85 - 0.90) due to the hydrophilic 2'-OH group.

    • Sofosbuvir: Elutes later (RRT 1.00) due to the lipophilic 2'-F atom.

    • Diastereomers: The Sp-diastereomer typically elutes very close to the Rp-API (often RRT 1.02 - 1.05).

Mass Spectrometry Identification
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Sofosbuvir [M+H]+: m/z 530.

  • Impurity M [M+H]+: m/z 528.

    • Note: The mass difference is exactly 2 Da (F = 19, OH = 17; 529 - 19 + 17 = 527). This -2 Da shift is diagnostic.

Remediation and Control Protocols

To ensure Impurity M remains below the ICH Q3A qualification threshold (typically <0.15%), control must be exerted upstream.

Protocol 1: Starting Material Qualification (SMQ)

The most effective control is strictly limiting the level of 2'-C-methyluridine in the 2'-deoxy-2'-fluoro-2'-C-methyluridine starting material.

  • Specification: Set a limit of NMT (Not More Than) 0.10% for the hydroxy-precursor in the fluorinated nucleoside SM.

  • Test Method: Use HILIC (Hydrophilic Interaction Liquid Chromatography) to separate the polar hydroxy-nucleoside from the fluorinated nucleoside before the coupling step.

Protocol 2: Purging via Crystallization

If Impurity M is formed, it can be purged during the final crystallization of Sofosbuvir, although with yield loss.

  • Solvent System: Dichloromethane (DCM) / Diisopropyl Ether (DIPE) or Ethanol/Water.

  • Mechanism: Impurity M, being more polar, has higher solubility in aqueous/alcohol mother liquors and remains in solution while the lipophilic Sofosbuvir crystallizes.

Experimental Workflow: Spiking Study for Validation

To validate your analytical method's ability to detect Impurity M:

  • Acquire Standard: Obtain "Sofosbuvir Impurity M" (CAS 2095551-10-1).[3]

  • Spike Preparation: Prepare a solution of Sofosbuvir API (1.0 mg/mL). Spike with Impurity M at 0.15% level.

  • Resolution Check: Inject into the HPLC system.

  • Acceptance Criteria: Resolution (Rs) between Impurity M and Sofosbuvir main peak must be > 1.5.

References

  • Sigma-Aldrich. Sofosbuvir Impurity M Reference Standard (CAS 2095551-10-1). Available at:

  • PubChem. Sofosbuvir Structure and Chemical Properties (CID 45375808). National Library of Medicine. Available at: [Link]

  • Immunomart. Sofosbuvir Impurity M Data Sheet (Structure and SMILES). Available at:

  • Battu, S., et al. (2015). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry. Available at: [Link]

  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

Technical Guide: Sofosbuvir Impurity M (Desfluoro-Hydroxy Analog)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, mechanistic origin, and analytical control of Sofosbuvir Impurity M , identified as the desfluoro-hydroxy analog of the active pharmaceutical ingredient.

Executive Summary

Sofosbuvir Impurity M (CAS 2095551-10-1) is a critical process-related impurity in the synthesis of Sofosbuvir. Chemically, it represents the 2'-hydroxy analog of the drug substance, where the fluorine atom at the 2'-position of the carbohydrate moiety is substituted by a hydroxyl group. This substitution results in a molecular weight difference of -2 Da relative to Sofosbuvir (527.46 vs. 529.45 Da).

Control of Impurity M is essential not only for pharmacopeial compliance but because the 2'-fluoro substituent is the key pharmacophore preventing steric clash in the HCV NS5B polymerase active site; the hydroxy-analog lacks this specific steric/electronic profile, potentially altering potency and toxicity.

Chemical Identity & Nomenclature

Precise identification is required to distinguish Impurity M from diastereomeric impurities (e.g., the (


)-phosphate isomer).
Core Identifiers
ParameterDescription
Common Name Sofosbuvir Impurity M
Chemical Description 2'-Desfluoro-2'-hydroxy Sofosbuvir
CAS Registry Number 2095551-10-1
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Molecular Weight 527.46 g/mol
Structural Difference Substitution of 2'-F (Sofosbuvir) with 2'-OH.[1][2][3][4][5][6][][8]
IUPAC Name

Isopropyl (2S)-2-[phosphoryl]amino]propanoate

Synonyms
  • 2'-OH-Sofosbuvir

  • Desfluoro-hydroxy Sofosbuvir

  • (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate

Mechanistic Origin & Formation

Impurity M is primarily a process-related impurity rather than a degradation product. It originates from the incomplete fluorination of the sugar intermediate or the carryover of the non-fluorinated precursor.

Synthesis Pathway & Critical Control Points

The synthesis of Sofosbuvir involves the coupling of a fluorinated nucleoside with a phosphoramidate chloridate. Impurity M arises if the starting nucleoside (2'-deoxy-2'-fluoro-2'-C-methyluridine) contains traces of the 2'-C-methyluridine (non-fluorinated) precursor.

Critical Control Point (CCP): The fluorination of the 2'-C-methyl sugar (typically using DAST or similar fluorinating agents) is the rate-limiting selectivity step. Incomplete fluorination or hydrolysis of the fluorinating agent leads to the 2'-OH species.

Sofosbuvir_Impurity_M_Origin Precursor 2'-C-Methyl Uridine Precursor (2'-OH, 2'-Me) Fluorination Fluorination Step (DAST / Deoxo-Fluor) Precursor->Fluorination Sofosbuvir_Int 2'-Deoxy-2'-Fluoro-2'-C-Methyluridine (Correct Intermediate) Fluorination->Sofosbuvir_Int Major Pathway (Sn2) Impurity_Int 2'-Hydroxy-2'-C-Methyluridine (Unreacted / Hydrolyzed) Fluorination->Impurity_Int Incomplete Reaction / Hydrolysis Coupling Coupling with Phosphoramidate (L-Alanine Isopropyl Ester Phenyl Phosphorochloridate) Sofosbuvir_Int->Coupling Impurity_Int->Coupling Sofosbuvir SOFOSBUVIR API (2'-F) Coupling->Sofosbuvir Main Product Impurity_M IMPURITY M (2'-OH Analog) Coupling->Impurity_M Impurity Carryover

Figure 1: Mechanistic origin of Impurity M during the nucleoside fluorination and subsequent coupling steps.

Analytical Strategy

Separating Impurity M from Sofosbuvir is challenging due to the structural similarity (F vs. OH). The hydroxyl group makes Impurity M slightly more polar than Sofosbuvir, resulting in a shorter retention time (RRT < 1.0) in Reverse Phase chromatography.

Recommended HPLC Method (Stability Indicating)

This protocol ensures baseline resolution of the critical pair (Sofosbuvir and Impurity M).

ParameterCondition
Column C18 (e.g., Waters XBridge Phenyl or C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (or 20mM Ammonium Acetate pH 6.0)
Mobile Phase B Acetonitrile : Methanol (50:50)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 260 nm (Uracil

)
Gradient Time (min) %B: 0/5, 15/60, 20/90, 25/90, 26/5
Mass Spectrometry (LC-MS/MS) Identification

For confirmation, LC-MS is required to distinguish Impurity M from the (


)-diastereomer (which has the same mass as Sofosbuvir, 529 Da).
  • Sofosbuvir: [M+H]+ = 530.45

  • Impurity M: [M+H]+ = 528.46

  • Key Fragment: The loss of the phenol group (-94 Da) and the isopropyl ester is common to both. The diagnostic fragment is the nucleoside core:

    • Sofosbuvir Nucleoside Core: m/z ~261 (Fluorinated)

    • Impurity M Nucleoside Core: m/z ~259 (Hydroxylated)

Regulatory & Toxicological Context

Under ICH Q3A(R2) guidelines, Impurity M is considered a process impurity.

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (requires structural characterization)

  • Qualification Threshold: 0.15% (requires safety data)

Risk Assessment: Unlike random degradation products, Impurity M is a structural analog of the natural nucleoside (Uridine). While likely less potent against HCV (due to lack of the 2'-F "lock"), its toxicity profile would mimic that of high-dose uridine analogs. Manufacturers must demonstrate purge capability of the non-fluorinated sugar intermediate to control this impurity below 0.15%.

References

  • PubChem. (2024). Compound Summary: Sofosbuvir and Related Impurities. National Library of Medicine. Retrieved from [Link]

Sources

The Analytical Gauntlet: A Technical Guide to the Identification and Control of Sofosbuvir Impurity M in API Batches

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Stereochemical Challenge in Modern API Synthesis

In the landscape of modern antiviral therapies, Sofosbuvir stands as a cornerstone in the treatment of Hepatitis C. As a nucleotide analog prodrug, its efficacy is intrinsically linked to its precise three-dimensional structure. The synthesis of such a complex molecule is a testament to advancements in medicinal chemistry; however, it also presents significant analytical challenges. One of the most critical of these is the control of stereoisomeric impurities. This guide provides an in-depth technical exploration of Sofosbuvir Impurity M, a key process-related impurity, offering researchers, scientists, and drug development professionals a comprehensive resource for its identification, characterization, and quantification in Active Pharmaceutical Ingredient (API) batches. We will move beyond rote methodology, delving into the scientific rationale behind the analytical strategies employed, ensuring a robust and self-validating approach to impurity control.

Unmasking Impurity M: A Diastereoisomeric Counterpart

Sofosbuvir's molecular architecture features multiple chiral centers, but it is the phosphorus atom that gives rise to the primary stereoisomeric impurity of concern. The phosphorylation step in its synthesis results in two diastereomers at this phosphorus center: the therapeutically active (Sp)-isomer and the inactive (Rp)-isomer.[1] It is this (Rp)-diastereomer that is designated as Sofosbuvir Impurity M .

  • Sofosbuvir (Sp-isomer): The active pharmaceutical ingredient.

  • Sofosbuvir Impurity M (Rp-isomer): A process-related impurity that must be controlled within strict limits.[2][3]

The presence of Impurity M can potentially impact the safety and efficacy profile of the drug product. Consequently, regulatory bodies mandate stringent control and monitoring of this and other related substances.[4][5]

Diagram 1: Chemical Structures of Sofosbuvir and Impurity M

G cluster_0 Sofosbuvir (Sp-isomer) cluster_1 Sofosbuvir Impurity M (Rp-isomer) sofosbuvir Sofosbuvir (Sp) C₂₂H₂₉FN₃O₉P MW: 529.45 impurity_m Impurity M (Rp) C₂₂H₂₉FN₃O₉P MW: 529.46 sofosbuvir->impurity_m Diastereomers at Phosphorus Center

Caption: Chemical structures of the therapeutically active Sofosbuvir (Sp-isomer) and its diastereomer, Impurity M (Rp-isomer).

The Genesis of Impurity M: A Look into the Synthetic Pathway

Understanding the origin of an impurity is fundamental to its control. Impurity M is not a degradation product but rather a direct consequence of the synthetic route. The key transformation is the diastereoselective phosphorylation of the nucleoside intermediate.[6][7][8]

The reaction involves coupling the protected nucleoside with a chiral phosphoramidate reagent. Even with highly optimized and stereoselective methods, the formation of a minor amount of the undesired (Rp)-diastereomer (Impurity M) alongside the desired (Sp)-diastereomer is often unavoidable. Strategies such as dynamic kinetic resolution are employed to enhance the diastereomeric ratio in favor of the active isomer.[6][8]

Diagram 2: Formation of Sofosbuvir Diastereomers during Synthesis

G reagents Protected Nucleoside + Chiral Phosphorylating Agent reaction Phosphorylation (Coupling Reaction) reagents->reaction mixture Diastereomeric Mixture (Sp and Rp isomers) reaction->mixture separation Purification/ Crystallization mixture->separation api Sofosbuvir API (Sp-isomer) separation->api Major Product impurity Impurity M (Rp-isomer) separation->impurity Minor Impurity

Caption: Simplified workflow illustrating the formation of Sofosbuvir diastereomers during the phosphorylation step of synthesis.

Regulatory Framework and Acceptance Criteria

The control of stereoisomeric impurities is a critical aspect of pharmaceutical quality assurance. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development of stereoisomeric drugs.[4][5] These guidelines necessitate that the stereoisomeric composition of a drug substance be well-characterized and that specifications for the final product ensure its identity, strength, quality, and purity from a stereochemical perspective.[4]

While a specific, universally harmonized limit for Sofosbuvir Impurity M in a pharmacopeia may not be publicly detailed, internal specifications for API batches are stringent. As an example, a typical specification for a related isomer (SFBD1) is not more than 0.15%.[9] The acceptance criteria for any impurity are ultimately based on toxicological data and the levels present in the batches used for clinical trials.[4]

Table 1: Example Specification Limits for Sofosbuvir Isomers and Related Substances

Impurity NameTypical Limit (%)
SFBD1≤ 0.15
SFBD2≤ 0.15
Any Unknown Impurity≤ 0.10
Total Impurities≤ 1.0
Data based on an example specification sheet.[9]

Analytical Strategy: The Power of Chiral Chromatography

The structural similarity between Sofosbuvir and Impurity M necessitates a high-resolution analytical technique capable of chiral recognition. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice for this separation.[1]

The Principle of Chiral Separation

Chiral separation relies on the use of a Chiral Stationary Phase (CSP). These stationary phases are themselves chiral and create a transient diastereomeric complex with the enantiomers or diastereomers being separated. The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving the diastereomers of Sofosbuvir.[1]

Experimental Protocol: Chiral HPLC Method for Sofosbuvir Impurity M

This protocol is a representative method for the analytical separation of Sofosbuvir and Impurity M.

Objective: To determine the diastereomeric purity of a Sofosbuvir API sample.

Materials:

  • HPLC system with a UV detector

  • Chiralcel® OD-H column (4.6 x 250 mm, 5 µm) or equivalent

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol

  • Reference standards for Sofosbuvir (Sp-isomer) and Impurity M (Rp-isomer)

  • Sofosbuvir API sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in an 80:20 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards of Sofosbuvir and Impurity M in the mobile phase to obtain a suitable concentration (e.g., 1 mg/mL for Sofosbuvir and 0.01 mg/mL for Impurity M).

  • Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir API sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Install the Chiralcel® OD-H column.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 260 nm.

  • Analysis:

    • Inject the standard solution to determine the retention times and resolution of the two diastereomers.

    • Inject the sample solution in triplicate.

  • Data Analysis:

    • Identify the peaks for Sofosbuvir and Impurity M in the sample chromatogram based on the retention times from the standard injection.

    • Calculate the percentage of Impurity M using the area normalization method.

Table 2: Typical Chromatographic Parameters and Validation Data

ParameterTypical Value
ColumnChiralcel® OD-H (4.6 x 250 mm, 5 µm)
Mobile Phasen-Hexane: 2-Propanol (80:20, v/v)
Flow Rate1.0 mL/min
Detection Wavelength260 nm
Retention Time (Sofosbuvir)~10 min
Retention Time (Impurity M)~12 min
Resolution> 2.0
LOD0.01% (0.04 µg)
LOQ0.03% (0.12 µg)
Data compiled from representative methods.[1][10]

Diagram 3: Analytical Workflow for Impurity M Identification

G sample Sofosbuvir API Batch prep Sample Preparation (Dissolution in Mobile Phase) sample->prep hplc Chiral HPLC Analysis (e.g., Chiralcel OD-H) prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Peak Integration & Quantification) data->analysis report Report Generation (% Impurity M) analysis->report

Caption: A streamlined workflow for the identification and quantification of Sofosbuvir Impurity M in an API batch.

Structural Confirmation: The Role of NMR Spectroscopy

While chiral chromatography is excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for the definitive structural elucidation and confirmation of the stereochemistry at the phosphorus center.[11][12]

The chemical environment of the phosphorus nucleus is highly sensitive to its stereochemical arrangement. Consequently, the (Sp) and (Rp) diastereomers of Sofosbuvir will exhibit distinct chemical shifts in the ³¹P NMR spectrum.[13] By comparing the spectrum of the isolated impurity with that of the known Sofosbuvir reference standard, the identity of Impurity M as the (Rp)-diastereomer can be unequivocally confirmed. Two-dimensional NMR techniques, such as ¹H-³¹P HSQC, can further aid in the structural assignment by correlating the phosphorus signal with adjacent protons.[14]

Conclusion: A Commitment to Stereochemical Purity

The identification and control of Sofosbuvir Impurity M are non-negotiable aspects of ensuring the quality and safety of this vital antiviral medication. A thorough understanding of its origin in the synthetic process, coupled with the implementation of robust and validated chiral separation techniques, forms the bedrock of a successful control strategy. This guide has outlined the critical elements of this process, from the fundamental understanding of stereoisomerism to the practical application of advanced analytical methodologies. By adhering to these principles and maintaining rigorous scientific integrity, researchers and drug development professionals can confidently ensure the stereochemical purity of Sofosbuvir API batches, ultimately safeguarding patient health.

References

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Synfacts. (2018). Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. Synfacts, 14(09), 0886. [Link]

  • Tran, K., Beutner, G. L., Schmidt, M. A., & Eastgate, M. D. (2015). The Development of a Diastereoselective Phosphorylation of a Complex Nucleoside via a Dynamic Kinetic Resolution. The Journal of Organic Chemistry.
  • Pharmaffiliates. Sofosbuvir-impurities. [Link]

  • Pharmaffiliates. sofosbuvir and its Impurities. [Link]

  • Scribd. Sofosbuvir Specification & Analysis Guide. [Link]

  • Government of Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

  • ResearchGate. Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution | Request PDF. [Link]

  • A. M. Clay, et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. National Center for Biotechnology Information. [Link]

  • ResearchGate. Regulatory Considerations in Drug Development of Stereoisomers | Request PDF. [Link]

  • SynThink. RP-isomer of sofosbuvir; Sofosbuvir (R)-Phosphate. [Link]

  • Gorenstein, D. G., & Wyrwicz, A. M. (1974). Phosphorus-31 Fourier transform nuclear magnetic resonance study of mononucleotides and dinucleotides. 1. Chemical shifts. PubMed. [Link]

  • Orgován, G., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. National Center for Biotechnology Information. [Link]

  • MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • ResearchGate. Medicinal chemistry route to sofosbuvir | Download Scientific Diagram. [Link]

  • ResearchGate. 31 P NMR spectra for racemic mixtures of four types of chiral.... [Link]

  • Axios Research. Phosphate (RP-Isomer Of Sofosbuvir). [Link]

  • Pharmaceutical Technology. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • Fan, T. W.-M., et al. (2013). Phosphorus NMR and its application to metabolomics. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Method Development and Validation of Velpatasvir and Sofosbuvir by RP-HPLC. [Link]

  • Pottabathini, V., et al. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. Scientific Research Publishing. [Link]

  • Impact Factor. (2023). Development of Reverse Phase HPLC Method and Validation: Sofosbuvir and Velpatasvir Quantification in Bulk and Tablets. [Link]

  • ResearchGate. (PDF) Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. [Link]

  • ScienceDirect. (2023). Analytical Profiling of Sofosbuvir as NS5B Protein Inhibitor for Oral Drug Delivery: Method development and Validation. [Link]

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Technical Guide: Sofosbuvir Impurity M vs. Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Sofosbuvir Impurity M (the 2'-desfluoro-2'-hydroxy analog) versus standard process and degradation impurities .[1] It is designed for researchers and analytical scientists requiring actionable protocols for impurity profiling.[1]

Differentiation, Mechanism, and Control Strategies [1]

Executive Summary

In the development of direct-acting antivirals (DAAs) like Sofosbuvir (SOF), distinguishing between process-related impurities (PRIs) and degradation products (DPs) is critical for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance.[1]

This guide focuses on Impurity M (CAS: 2095551-10-1), identified as the 2'-desfluoro-2'-hydroxy analog of Sofosbuvir.[1] Unlike common hydrolytic degradants formed during storage, Impurity M is a structural analog arising exclusively from the synthetic process.[1] Its physicochemical similarity to the parent API presents unique separation challenges compared to the more polar degradation products generated via phosphoramidate or ester hydrolysis.[1]

Impurity M: Identity and Origin (Process Impurity)

Impurity M is a "wrong-atom" impurity where the fluorine at the 2'-position of the ribose ring is substituted by a hydroxyl group.[1]

  • Chemical Name: Isopropyl ((((2R,3R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate[1]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 527.46 Da (Parent SOF: 529.45 Da)

  • Mass Shift: -2 Da (F

    
     OH exchange: 
    
    
    
    )
Mechanistic Origin

Impurity M does not form via degradation of Sofosbuvir.[1] The C-F bond on the 2' carbon is metabolically and chemically stable under standard storage conditions.[1] Instead, Impurity M is a Process Related Impurity originating from:

  • Incomplete Fluorination: Failure during the fluorination step of the nucleoside intermediate (e.g., using DAST or HF reagents).[1]

  • Starting Material Contamination: Presence of the 2'-hydroxy uridine derivative in the starting feedstock which is carried through the phosphoramidate coupling reaction.[1]

Degradation Impurities: The Hydrolytic Pathway

In contrast to Impurity M, Sofosbuvir's degradation profile is dominated by hydrolysis of the labile phosphoramidate and ester moieties.[1] These degradants typically increase over time under stress (humidity, pH excursions).[1]

Major Degradation Pathways[1]
  • Acidic Hydrolysis: Cleavage of the isopropyl ester to form the free acid.[1]

  • Basic Hydrolysis: Rapid cleavage of the phenol group or the entire phosphoramidate side chain, eventually releasing the nucleoside core (GS-331007).[1]

  • Oxidative Stress: Formation of N-oxides (minor pathway).[1]

Visualization: Degradation vs. Process Pathways

The following diagram illustrates the distinct origins of Impurity M (Process) versus Impurity A/B (Degradation).

Sofosbuvir_Pathways Precursor Nucleoside Precursor (2'-C-Methyl Uridine) Fluorination Step: Fluorination (DAST/HF) Precursor->Fluorination SOF Sofosbuvir (API) (C22H29FN3O9P) Fluorination->SOF Successful Fluorination ImpurityM Impurity M (2'-Desfluoro-2'-Hydroxy) Process Origin Fluorination->ImpurityM Incomplete Reaction (Retains -OH) Hydrolysis Stress: Hydrolysis (Acid/Base/Moisture) SOF->Hydrolysis ImpurityA Impurity A (Isopropyl Ester Hydrolysis) Hydrolysis->ImpurityA Ester Cleavage ImpurityB Impurity B (Phosphoramidate Cleavage) Hydrolysis->ImpurityB Phenol Loss

Figure 1: Mechanistic divergence of Impurity M (Process failure) vs. Impurities A & B (Degradation).[1][2][5][6][7][8]

Analytical Differentiation Strategy

Distinguishing Impurity M from Sofosbuvir is challenging due to their structural similarity.[1] Degradation products are generally more polar (elute earlier in RP-HPLC), whereas Impurity M elutes close to the parent peak.[1]

Comparative Data Table
FeatureImpurity M (Process)Degradation Products (e.g., Impurity A)
Origin Synthesis (Fluorination step)Storage (Hydrolysis)
Structure 2'-OH instead of 2'-FHydrolyzed Ester/Amide
Molecular Weight 527.46 Da (-2 Da vs API)Varies (e.g., 487 Da for acid metabolite)
RP-HPLC Elution Close to Main Peak (Lipophilic)Early Eluting (Polar)
Control Strategy Raw Material Specs / Reaction OptimizationMoisture Control / pH Stability
Stress Study Behavior Stable (Level remains constant)Increases over time
Experimental Protocol: LC-MS/MS Separation

To definitively identify Impurity M, a high-resolution LC-MS method is required to resolve the -2 Da mass difference.[1]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Column: C18 stationary phase (e.g., Waters XSelect HSS T3, 2.5 µm, 4.6 × 100 mm) to retain polar degradants while resolving the lipophilic Impurity M.[1]

Gradient Program:

  • Equilibration: 5% B for 2 min.

  • Ramp: 5% B to 60% B over 15 min (Linear).

  • Wash: 95% B for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm; MS (ESI+) scan range 100–1000 m/z.[1]

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between Sofosbuvir and Impurity M.
    
  • Mass Accuracy: < 5 ppm error to confirm the

    
     formula.
    
  • Impurity M Marker: The peak at [M+H]+ 528.46 must be tracked.[1]

References

  • Biosynth. (2024).[1] Sofosbuvir Impurity M - Structure and CAS 2095551-10-1. Retrieved from [1]

  • Pottabathini, V., et al. (2016).[1] Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7, 797-815.[1] Retrieved from [1]

  • Nebsen, M. & Elzanfaly, E.S. (2016).[1] Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science, 54(9), 1631–1640.[1] Retrieved from [1]

  • BenchChem. (2025).[1] A Head-to-Head Comparison of Sofosbuvir Impurities. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Sofosbuvir Impurity M Reference Standard. Retrieved from [1]

Sources

An In-depth Technical Guide to the Chemical Properties and Solubility of Sofosbuvir Impurity M

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Sofosbuvir Development

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral agent that has revolutionized patient outcomes.[1][2] As a nucleotide analog prodrug, its mechanism of action relies on the inhibition of the HCV NS5B RNA-dependent RNA polymerase, an enzyme vital for viral replication. The molecular complexity of Sofosbuvir, however, presents significant challenges during its synthesis and storage, leading to the formation of various impurities. The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous identification, characterization, and control of these related substances are mandated by global regulatory bodies and are a critical aspect of pharmaceutical development and quality control.[3][4]

This technical guide provides a comprehensive examination of a specific known impurity, Sofosbuvir impurity M. We will delve into its chemical properties, and solubility characteristics, and provide field-proven insights into its synthesis and analytical quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Sofosbuvir.

Chemical Profile of Sofosbuvir Impurity M

Sofosbuvir impurity M is identified as a diastereoisomer of Sofosbuvir.[5][6] Understanding its distinct chemical identity is fundamental to developing specific analytical methods for its detection and control.

PropertyValueSource
CAS Number 2095551-10-1[7][8][9]
Molecular Formula C22H30N3O10P[5][7][9]
Molecular Weight 527.467 g/mol [6][8]
IUPAC Name (S)-isopropyl 2-(((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoateDerived from structure
SMILES CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3[7]

Diagram 1: Chemical Structures of Sofosbuvir and Sofosbuvir Impurity M

This diagram illustrates the structural relationship between the active pharmaceutical ingredient, Sofosbuvir, and its diastereomeric impurity, Sofosbuvir Impurity M. The key stereochemical difference at the phosphorus center is highlighted.

G cluster_sofosbuvir Sofosbuvir cluster_impurity_m Sofosbuvir Impurity M sofosbuvir_img impurity_m_img sofosbuvir_img->impurity_m_img Diastereomers

Caption: 2D structures of Sofosbuvir and its diastereomer, Impurity M.

Solubility Profile

The solubility of an impurity is a critical parameter that influences its isolation, the development of analytical methods, and its potential in-vivo behavior. While specific, comprehensive public data on the solubility of Sofosbuvir impurity M is limited, initial assessments indicate it has low aqueous solubility. One source suggests a solubility of less than 1 mg/mL, although the solvent is not specified.[8]

For practical laboratory purposes, a systematic approach to solubility determination is recommended. The following protocol is a general guideline that can be adapted for Sofosbuvir impurity M.

Experimental Protocol: Solubility Assessment
  • Solvent Selection: A range of solvents with varying polarities should be selected. This should include water, buffered solutions at different pH values (e.g., pH 2, 7, 9), methanol, ethanol, acetonitrile, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Equilibrium Solubility Method:

    • Add an excess amount of Sofosbuvir impurity M to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved impurity using a validated analytical method, such as RP-HPLC with UV detection.

Data Presentation: Expected Solubility Profile

The results of such a study can be effectively summarized in a table for comparative analysis.

SolventTemperature (°C)Expected Solubility (mg/mL)
Water25< 1
0.1 N HCl25Data to be determined
pH 7.4 Buffer25Data to be determined
Methanol25Data to be determined
Acetonitrile25Data to be determined
DMSO25Likely high

Note: This table is a template for presenting experimental data. The expected solubility is based on general knowledge of similar compounds and should be confirmed by experimental data.

Synthesis and Isolation of Sofosbuvir Impurity M

The availability of a pure reference standard for Sofosbuvir impurity M is essential for its accurate identification and quantification in drug substance and product samples. While this impurity can be isolated from Sofosbuvir batches through preparative chromatography, a dedicated synthetic route provides a more controlled and scalable source. A patented method outlines a multi-step synthesis of a Sofosbuvir impurity, which provides a logical framework for obtaining related impurities.[10]

Synthetic Workflow Overview

The synthesis of Sofosbuvir impurities typically involves the coupling of a modified nucleoside with a phosphoramidate side chain, followed by purification to isolate the desired diastereomer.

Diagram 2: Generalized Synthetic and Isolation Workflow

This flowchart outlines the key stages in the synthesis and purification of a Sofosbuvir impurity, leading to a qualified reference standard.

G Workflow for Sofosbuvir Impurity M Synthesis and Isolation cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials step1 Intermediate I Synthesis start->step1 step2 Intermediate II Synthesis step1->step2 step3 Intermediate III Synthesis step2->step3 step4 Intermediate IV Synthesis step3->step4 step5 Coupling Reaction step4->step5 crude Crude Impurity Mixture step5->crude purification Preparative HPLC crude->purification Purify fractions Collect Fractions purification->fractions analysis Purity Analysis (Analytical HPLC) fractions->analysis characterization Structural Characterization (MS, NMR) analysis->characterization standard Qualified Reference Standard characterization->standard

Caption: Key stages in the synthesis and isolation of Sofosbuvir impurity M.

Experimental Protocol: Synthesis (Based on a Patented Method for a Related Impurity)

The following is a representative, multi-step synthetic protocol adapted from a patented method for a Sofosbuvir impurity.[10] Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

  • Preparation of Intermediate II: Dissolve Intermediate I in toluene, add triethylamine, and react at 25°C for 12 hours. Purify the crude product by column chromatography (dichloromethane/methanol system).[10]

  • Preparation of Intermediate III: Treat Intermediate II with an acid (e.g., acetic acid) for 1-10 hours.[10]

  • Preparation of Intermediate IV: React Intermediate III with a base (e.g., potassium tert-butoxide) for 8-16 hours.[10]

  • Preparation of Intermediate V: Dissolve Intermediate IV in tetrahydrofuran, add triethylamine and benzoyl chloride, and react at 60°C for 10 hours. The product is extracted with ethyl acetate and recrystallized from ether.[10]

  • Final Coupling and Purification: The subsequent steps involve the coupling of the advanced intermediate with the appropriate phosphoramidate side chain, followed by purification using preparative HPLC to isolate the desired diastereomer.

Analytical Quantification of Sofosbuvir Impurity M

A robust and validated analytical method is crucial for the routine quantification of Sofosbuvir impurity M in quality control laboratories. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose.

Recommended RP-HPLC Method

The following method parameters are a starting point for the development and validation of a stability-indicating RP-HPLC method for the analysis of Sofosbuvir and its impurities.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of Sofosbuvir and its related substances.
Mobile Phase A 0.1% Trifluoroacetic acid in waterProvides good peak shape and resolution.
Mobile Phase B AcetonitrileElutes the analytes from the column.
Gradient Elution A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase BTo ensure the separation of all impurities with varying polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection UV at 260 nmSofosbuvir and its impurities have a UV chromophore.[11][12]
Injection Volume 10 µLA standard injection volume.
Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The effective control of impurities is a non-negotiable aspect of ensuring the safety and quality of Sofosbuvir. Sofosbuvir impurity M, as a known diastereomer, requires careful monitoring. This technical guide has provided a comprehensive overview of its chemical properties, a framework for assessing its solubility, insights into its synthesis and isolation, and a robust starting point for the development of a validated analytical method for its quantification. By applying these principles and methodologies, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the consistent production of high-quality Sofosbuvir.

References

  • Lianmai Bio. (n.d.). Sofosbuvir impurity M CAS:2095551-10-1. Retrieved February 7, 2024, from [Link]

  • CN114539337A - Preparation method of Sofosbuvir impurity. (2022). Google Patents.
  • AA Blocks. (n.d.). 2095551-10-1 | Sofosbuvir impurity M. Retrieved February 7, 2024, from [Link]

  • Immunomart. (n.d.). Sofosbuvir impurity M. Retrieved February 7, 2024, from [Link]

  • Szabo-Scandic. (n.d.). Sofosbuvir impurity M, CAS 2095551-10-1. Retrieved February 7, 2024, from [Link]

  • Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. (2021). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7, 797-815.
  • PubChem. (n.d.). Sofosbuvir. Retrieved February 7, 2024, from [Link]

  • U.S. Food and Drug Administration. (2019). 212477Orig1s000. Retrieved February 7, 2024, from [Link]

  • Pharmaffiliates. (n.d.). Sofosbuvir-impurities. Retrieved February 7, 2024, from [Link]

  • In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review. (2018). MedCrave online. Retrieved February 7, 2024, from [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF SOFOSBUVIR IN PURE AND PHARMACEUTICAL FORMULATION. (2017). ResearchGate. Retrieved February 7, 2024, from [Link]

  • CONCURRENT ESTIMATION OF SOFOSBUVIR AND VELPATASVIR IN RAW AND TABLETS USING STABILITY INDICATING RP-HPLC METHOD. (n.d.). RASĀYAN Journal of Chemistry. Retrieved February 7, 2024, from [Link]

  • A simple, accurate and precise RP-HPLC method was developed and validated for simultaneous estimation of Sofosbuvir and Velpatasvir in tablets. (n.d.). Jordan Journal of Chemistry. Retrieved February 7, 2024, from [Link]

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Methodological & Application

Introduction: The Imperative of Purity in Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of Sofosbuvir Impurity M by Reverse-Phase High-Performance Liquid Chromatography

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C, functioning as a potent nucleotide analog inhibitor of the viral NS5B RNA polymerase, which is essential for viral replication.[1] The efficacy and safety of such a critical therapeutic agent are directly linked to its purity. The manufacturing process of any active pharmaceutical ingredient (API) can introduce impurities, which may include unreacted starting materials, by-products, or degradation products.[1] Regulatory bodies, following guidelines such as those from the International Conference on Harmonisation (ICH), mandate stringent control over these impurities.

This application note provides a detailed protocol and scientific rationale for the analysis of Sofosbuvir Impurity M (CAS: 2095551-10-1), a known process-related impurity.[2] The method described herein is a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) technique, designed for robustness and precision in a quality control environment.

Understanding the Analytes: Sofosbuvir and Impurity M

A successful chromatographic separation is predicated on understanding the physicochemical properties of the target analytes.

  • Sofosbuvir: A prodrug, Sofosbuvir is chemically complex, featuring a phosphoramidate group attached to a modified uridine nucleotide analog. The phosphate moiety is acidic, making its ionization state highly dependent on the pH of the surrounding medium.

  • Sofosbuvir Impurity M: This impurity is a closely related structural analog, identified as a by-product of the manufacturing process.[2] Its structural similarity to the parent drug presents a significant analytical challenge, requiring a highly selective chromatographic method to achieve baseline resolution.

The key to separating these compounds lies in controlling the ionization of the phosphate group. In an unbuffered mobile phase, this group can exist in multiple ionic states, leading to poor peak shape and inconsistent retention times. By acidifying the mobile phase, we can suppress this ionization, ensuring a single, neutral form that interacts more predictably with the C18 stationary phase.

Chromatographic Method Development: A Rationale-Driven Approach

The selection of each parameter in this method is based on established chromatographic principles to ensure a specific, sensitive, and reliable analysis.

Stationary Phase Selection

A C18 (octadecylsilane) column is the stationary phase of choice for this separation. Its non-polar nature provides excellent retention for the moderately non-polar Sofosbuvir molecule and its related impurities. The high surface area and carbon load of modern C18 columns offer the resolving power necessary to separate structurally similar compounds.

Mobile Phase Optimization: The Core of the Separation

The mobile phase is the most critical component in achieving the desired separation. A gradient elution is employed to resolve early-eluting polar impurities from the main Sofosbuvir peak and to ensure that any late-eluting, more non-polar impurities are efficiently removed from the column.

  • Mobile Phase A (Aqueous Component): This phase consists of water with an acidic modifier. While various acids like trifluoroacetic acid (TFA) or phosphoric acid can be used, 0.1% formic acid is an excellent choice.[3][4] It effectively lowers the mobile phase pH to below the pKa of the phosphate group, thereby suppressing its ionization. Furthermore, formic acid is volatile, making it compatible with mass spectrometry (MS) detectors if LC-MS analysis is required for impurity identification.[5][6]

  • Mobile Phase B (Organic Modifier): Acetonitrile is selected as the organic modifier due to its strong elution strength, low viscosity (which allows for lower backpressure), and excellent UV transparency at the detection wavelength.[7][8] While methanol can be an alternative, acetonitrile often provides sharper peaks and different selectivity for complex molecules like Sofosbuvir.

Detection Wavelength

The uracil moiety within the Sofosbuvir structure contains a chromophore that exhibits maximum UV absorbance at approximately 260-263 nm.[3][7] Therefore, setting the UV detector to 261 nm provides high sensitivity for both the parent drug and its related impurities, which share the same chromophore.

Analytical Workflow and Mobile Phase Selection Logic

The following diagrams illustrate the overall analytical process and the logic underpinning the mobile phase design.

Analytical Workflow for Sofosbuvir Impurity Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Sofosbuvir Reference Standard dilute Dilute to Final Working Concentration prep_std->dilute prep_sample Weigh & Dissolve Test Sample prep_sample->dilute hplc_system Equilibrate HPLC System with Mobile Phase dilute->hplc_system sst Perform System Suitability Test (SST) hplc_system->sst inject Inject Blank, Standard, and Sample Solutions sst->inject integrate Integrate Chromatograms inject->integrate identify Identify & Quantify Impurities (Relative Retention Time) integrate->identify report Calculate & Report Results (% Impurity) identify->report

Caption: High-level workflow for the analysis of Sofosbuvir impurities.

Mobile Phase Selection Logic cluster_analyte Analyte Properties cluster_method Method Component Selection cluster_final Final Mobile Phase start Goal: Separate Sofosbuvir & Impurity M prop Sofosbuvir & Impurity M Acidic Phosphate Group (pKa ~2-3) Uracil Chromophore (λmax ~261nm) Moderately Non-Polar start->prop aqueous Aqueous Phase (A) Choice: Acidified Water Rationale: Suppress phosphate ionization for sharp, retained peaks. prop:pka->aqueous organic Organic Phase (B) Choice: Acetonitrile Rationale: Strong elution, low viscosity, good UV transparency. prop:pol->organic detector Detector Choice: UV @ 261 nm Rationale: Matches analyte λmax for high sensitivity. prop:uv->detector final_mp Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile aqueous->final_mp organic->final_mp

Caption: Decision logic for optimizing mobile phase components.

Detailed Analytical Protocol

This protocol is intended for use by trained analytical chemists.

Instrumentation and Materials
  • Instrument: HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/PDA detector.

  • Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[7]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (ACS Grade, ~99%)

    • Deionized Water (Type I, 18.2 MΩ·cm)

  • Standards: Sofosbuvir Reference Standard, Sofosbuvir Impurity M Reference Standard (if available for peak identification).

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.

  • Mobile Phase B: Acetonitrile. Degas before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.4 mg/mL): Accurately weigh about 20 mg of Sofosbuvir Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Sample Solution (0.4 mg/mL): Accurately weigh an amount of the test sample (e.g., crushed tablet powder) equivalent to 20 mg of Sofosbuvir into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with the diluent. Filter through a 0.45 µm PVDF syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C[7]
Detection Wavelength 261 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
30
35
40
41
50
System Suitability

Before commencing sample analysis, the system's performance must be verified. Inject the Standard Solution in six replicate injections and evaluate the results against the following criteria.

ParameterAcceptance Criteria
Tailing Factor (Sofosbuvir Peak) ≤ 2.0
Theoretical Plates (Sofosbuvir Peak) ≥ 2000
%RSD for Peak Area (n=6) ≤ 2.0%
Resolution (between Sofosbuvir and Impurity M) ≥ 2.0 (if Impurity M standard is available)
Analysis and Calculation

Inject the diluent (as a blank), the Standard Solution, and the Test Sample Solution into the chromatograph. Identify the impurity peaks in the sample chromatogram based on their relative retention time (RRT) with respect to the main Sofosbuvir peak.

Calculate the percentage of each impurity using the following formula:

% Impurity = (Area_impurity / Area_total) * 100

Where:

  • Area_impurity is the peak area of the individual impurity.

  • Area_total is the sum of all peak areas in the chromatogram (including the Sofosbuvir peak).

Conclusion

This application note details a robust and scientifically grounded RP-HPLC method for the analysis of Sofosbuvir Impurity M. The deliberate choice of a C18 column, an acidified aqueous mobile phase, and a gradient elution program ensures the necessary selectivity and resolution to accurately quantify process-related impurities. By adhering to the outlined protocol and system suitability criteria, analytical laboratories can confidently implement this method for routine quality control and stability testing of Sofosbuvir, thereby ensuring the continued safety and efficacy of this vital antiviral medication.

References

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., and Battu, S. (2016) Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7, 797-815. [Link]

  • ResearchGate. (n.d.). RP-UPLC optimized chromatogram of Simeprevir and Sofosbuvir. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. [Link]

  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s273-s279. [Link]

  • Bhatt, J., et al. (2022). Analytical method development and validation of related substances by rphplc of sofosbuvir and velpatasvir tablets. Journal of Medical and Pharmaceutical and Allied Sciences, 11(4), 5243-5253. [Link]

  • ResearchGate. (n.d.). RP-HPLC Method Development and Validation for Estimation of Sofosbuvir in Pure and Tablet Dosage Form. [Link]

  • El-Bagary, R. I., et al. (2017). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science, 55(6), 626-634. [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP‑HPLC Method as per ICH Guidelines. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Method Development and Validation of Velpatasvir and Sofosbuvir by RP-HPLC. [Link]

  • Impactfactor. (2023). Development of Reverse Phase HPLC Method and Validation: Sofosbuvir and Velpatasvir Quantification in Bulk and Tablets. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2023). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form. [Link]

  • Veeprho. (n.d.). Sofosbuvir Impurities and Related Compound. [Link]

  • Semantic Scholar. (n.d.). Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines. [Link]

  • Agrati, C., et al. (2018). UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients. Journal of Chromatography B, 1073, 116-122. [Link]

  • Rao, D. A., et al. (2017). UPLC-MS/MS method for determination of sofosbuvir in human plasma. Pharmaceutical Methods, 8(2), 112-118. [Link]

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Application Note: A Validated Protocol for the Extraction of Sofosbuvir and its Diastereoisomeric Impurity (Impurity M) from Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the sample preparation and extraction of Sofosbuvir and its critical process-related impurity, Impurity M, from solid oral dosage forms. Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of Hepatitis C.[1][2] The control of impurities is mandated by international regulatory bodies to ensure the safety and efficacy of pharmaceutical products. Impurity M is a diastereoisomer of Sofosbuvir, possessing nearly identical physicochemical properties, which makes its separation and quantification a significant analytical challenge.[3] This guide details a comprehensive sample preparation workflow designed to achieve complete and reproducible extraction of both the active pharmaceutical ingredient (API) and Impurity M from the complex tablet matrix, preparing them for subsequent quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Part 1: Foundational Principles & Method Rationale

Objective

The primary objective is to establish a reliable sample preparation method that ensures the complete and consistent extraction of Sofosbuvir and Sofosbuvir Impurity M from a tablet matrix into a solution compatible with RP-HPLC analysis.

Core Scientific Challenges & Strategic Solutions
  • Physicochemical Similarity: As diastereoisomers, Sofosbuvir and Impurity M exhibit very similar solubility profiles. Therefore, a selective extraction is not feasible. The strategy is to employ a solvent system that guarantees the complete dissolution of both compounds, relying on the subsequent chromatographic step for separation.

  • Low Aqueous Solubility: Sofosbuvir is characterized by its very low solubility in water (approximately 105 mg/L), which necessitates the use of organic solvents for efficient extraction.[2][4]

  • Matrix Interference: Pharmaceutical tablets contain various excipients (e.g., binders, fillers, disintegrants) that can interfere with analysis and damage analytical instrumentation. The protocol must effectively separate the soluble analytes from these insoluble components.

Justification of Methodological Choices
  • Solvent System Selection: A binary mixture of an organic solvent and water is selected as the primary extraction diluent. Acetonitrile is highly recommended as it provides excellent solubilization for Sofosbuvir and its related substances and is a common, strong eluting solvent in RP-HPLC, ensuring compatibility with the analytical backend. A common alternative is a methanol-water mixture.[5] This combination effectively dissolves the target analytes while precipitating many common insoluble excipients.

  • Mechanical Energy Input (Sonication): To ensure the quantitative release of the API and its impurities from the compressed tablet matrix, mechanical disruption is essential. Sonication applies high-frequency sound waves, creating cavitation that breaks apart the tablet powder and accelerates the dissolution process far more efficiently than simple agitation.[6][7]

  • Filtration for System Protection: The final, crucial step before analysis is the removal of particulate matter. Insoluble excipients must be eliminated to prevent blockage of the narrow-bore tubing of the HPLC system and, most importantly, to avoid irreversible damage to the analytical column's stationary phase. The use of a 0.45 µm chemically resistant filter (e.g., PVDF or Nylon-66) is mandatory for this purpose.[7][8]

Part 2: Materials, Reagents, and Equipment

Reagents
  • Sofosbuvir Reference Standard (USP or equivalent)

  • Sofosbuvir Impurity M Reference Standard

  • Acetonitrile (HPLC Grade or higher)

  • Methanol (HPLC Grade or higher)

  • Deionized Water (Type I, 18.2 MΩ·cm)

  • Sofosbuvir 400 mg tablets

Equipment
  • Analytical Balance (4-decimal place)

  • Mortar and Pestle

  • Volumetric Flasks (Class A: 50 mL, 100 mL, 200 mL)

  • Pipettes (Class A)

  • Ultrasonic Bath (Sonicator)

  • Vortex Mixer

  • Syringes (5 mL or 10 mL)

  • Syringe Filters (0.45 µm PVDF or Nylon)

  • HPLC Vials with caps

Part 3: Detailed Extraction Protocols

Protocol 3.1: Preparation of the Extraction Diluent
  • Composition: Prepare a mixture of Acetonitrile and Deionized Water in a 70:30 (v/v) ratio.

  • Procedure: Accurately measure 700 mL of Acetonitrile and 300 mL of Deionized Water. Combine them in a suitable container, mix thoroughly, and allow the solution to equilibrate to room temperature. Degas the solution for 10-15 minutes in an ultrasonic bath before use.

Protocol 3.2: Preparation of Standard Solutions

This protocol is essential for establishing a calibration curve for the quantification of both Sofosbuvir and Impurity M.

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 50 mg of the Sofosbuvir Reference Standard and transfer it into a 100 mL volumetric flask.

    • Add approximately 70 mL of the Extraction Diluent.

    • Sonicate for 10 minutes, or until the standard is completely dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the Extraction Diluent and mix thoroughly.

  • Impurity M Stock Solution (e.g., 50 µg/mL):

    • Accurately weigh approximately 5 mg of the Sofosbuvir Impurity M Reference Standard and transfer it into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

  • Working Standard Solution:

    • Prepare the working standard by diluting the stock solutions to a concentration relevant to the analytical method's linear range. For example, pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask, dilute to volume with the Extraction Diluent, and mix to yield a 50 µg/mL solution.

Protocol 3.3: Preparation of Sample Solution from Tablets
  • Tablet Homogenization:

    • Weigh no fewer than 20 Sofosbuvir tablets and calculate their average weight.

    • Grind the tablets to a fine, uniform powder using a clean, dry mortar and pestle.

  • Sample Weighing and Initial Extraction:

    • Accurately weigh a portion of the tablet powder equivalent to 100 mg of Sofosbuvir and transfer it into a 200 mL volumetric flask.

    • Add approximately 150 mL of the Extraction Diluent to the flask.

  • Enhanced Dissolution:

    • Cap the flask and vortex for 2 minutes to ensure the powder is well-dispersed.

    • Place the flask in an ultrasonic bath and sonicate for 20 minutes to facilitate the complete extraction of the API and its impurities from the matrix.

  • Dilution to Final Concentration:

    • Remove the flask from the sonicator and allow it to cool to ambient temperature.

    • Dilute the solution to the 200 mL mark with the Extraction Diluent.

    • Cap the flask and mix thoroughly by inverting it multiple times. This yields a nominal concentration of 500 µg/mL of Sofosbuvir.

  • Final Dilution and Filtration:

    • Pipette 5.0 mL of the suspension into a 50 mL volumetric flask and dilute to volume with the Extraction Diluent to achieve a final nominal concentration of 50 µg/mL.

    • Mix well.

    • Withdraw approximately 5 mL of the final solution using a syringe.

    • Attach a 0.45 µm syringe filter to the syringe.

    • Discard the first 2-3 mL of the filtrate to saturate the filter membrane.

    • Filter the remaining solution directly into an HPLC vial. The sample is now ready for analysis.

Part 4: Workflow Visualization

Sample_Preparation_Workflow cluster_0 Tablet Homogenization cluster_1 Extraction & Dilution cluster_2 Final Preparation Tablets Weigh ≥ 20 Tablets Crush Grind to Fine Powder Tablets->Crush WeighPowder Weigh Powder Equivalent to 100 mg API Crush->WeighPowder AddSolvent Add 150 mL Diluent (ACN:Water 70:30) WeighPowder->AddSolvent Sonicate Vortex (2 min) & Sonicate (20 min) AddSolvent->Sonicate Dilute1 Dilute to 200 mL Sonicate->Dilute1 Dilute2 Perform 10x Serial Dilution Dilute1->Dilute2 Filter Filter through 0.45 µm PVDF or Nylon Syringe Filter Dilute2->Filter HPLC_Vial Collect in HPLC Vial Filter->HPLC_Vial

Caption: Workflow for Sofosbuvir & Impurity M Extraction.

Part 5: Method Validation & Expected Analytical Parameters

A critical component of ensuring this protocol's trustworthiness is validation. The sample preparation method should be validated for recovery. This is achieved by spiking a known quantity of Sofosbuvir Impurity M into a placebo tablet matrix (containing all excipients but no API) and performing the extraction protocol. The recovery should be within 98-102% to confirm the method's efficiency.

The prepared samples are intended for analysis by RP-HPLC. The table below summarizes a typical set of chromatographic conditions for the separation of Sofosbuvir and its impurities.

ParameterRecommended ConditionRationale
Analytical Column C18 Stationary Phase (e.g., Kromasil, X-bridge, Phenomenex) (150 mm x 4.6 mm, 3.5 µm)Provides excellent hydrophobic retention and separation for Sofosbuvir and its diastereoisomers.[7][8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterAcidified mobile phase ensures consistent protonation of the analytes, leading to sharp, symmetrical peaks.[7][9]
Mobile Phase B Acetonitrile / Methanol mixtureStrong organic solvent for eluting the analytes from the C18 column.[7][10]
Elution Mode GradientA gradient elution is typically required to resolve closely eluting impurities like diastereoisomers from the main API peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[7]
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity, but should be optimized for stability.[7]
Detection Wavelength 260 - 263 nmThis is the λmax (wavelength of maximum absorbance) for Sofosbuvir, providing high sensitivity for both the API and its impurities.[5][7][11]
Injection Volume 10 µLA typical injection volume for modern HPLC systems.

Conclusion

This application note outlines a scientifically grounded and detailed protocol for the extraction of Sofosbuvir and its diastereoisomeric Impurity M from pharmaceutical tablets. By explaining the causality behind key steps such as solvent choice, sonication, and filtration, this guide provides researchers and quality control professionals with a robust and reliable method. Adherence to this protocol will ensure reproducible sample preparation, leading to accurate and consistent quantification in subsequent chromatographic analyses, thereby upholding the principles of drug quality and patient safety.

References

  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Sofosbuvir Impurities. Benchchem.
  • Bhatt J, et al. Analytical method development and validation of related substances by rphplc of sofosbuvir and velpatasvir tablets. Journal of Medicinal and Pharmaceutical Allied Sciences. 2022.
  • Pathak S, Bhardwaj M, Godela R. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021). Current Pharmaceutical Analysis. 2023.
  • Pottabathini V, et al. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry. 2016. Available from: [Link]

  • Daicel Pharma Standards. Sofosbuvir Impurities Manufacturers & Suppliers. Daicel.
  • MedCrave. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review. MedCrave online. 2018. Available from: [Link]

  • National Center for Biotechnology Information. Sofosbuvir Impurity 93. PubChem. Available from: [Link]

  • El-Kimary EI, et al. Green analytical method for the determination of sofosbuvir, ledipasvir, ribavirin and complex silymarin flavonoids simultaneous. AUB ScholarWorks. 2021. Available from: [Link]

  • Immunomart. Sofosbuvir impurity M. Immunomart. Available from: [Link]

  • National Center for Biotechnology Information. Sofosbuvir Impurity 75. PubChem. Available from: [Link]

  • Analytical Profiling of Sofosbuvir as NS5B Protein Inhibitor for Oral Drug Delivery: Method development and Validation. ScienceDirect. 2023. Available from: [Link]

  • American Chemical Society. Sofosbuvir. ACS. 2018. Available from: [Link]

  • estimation and validation of sofosbuvir in bulk and tablet dosage form by rp-hplc. International Journal of Pharmacy. 2016. Available from: [Link]

  • Benchchem. Application Note: Protocol for Utilizing Sofosbuvir D6 in Cell-Based Antiviral Assays. Benchchem.
  • Method Development and Validation of Velpatasvir and Sofosbuvir by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research. 2023. Available from: [Link]

  • Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study. Research Journal of Pharmacy and Technology. 2021. Available from: [Link]

  • Google Patents. CN114539337A - Preparation method of Sofosbuvir impurity. Google Patents.
  • A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. 2017. Available from: [Link]

  • RP-HPLC Method Development for Sofosbuvir in Tablets. World Journal of Pharmaceutical Research. 2017. Available from: [Link]

  • Pharmaffiliates. Sofosbuvir-impurities. Pharmaffiliates. Available from: [Link]

Sources

Application Note: Determination of Sofosbuvir and its Diastereomeric Impurity M using UV-Visible Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C infection.[1] It is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The efficacy and safety of any pharmaceutical product are contingent on its purity. Impurity profiling is a critical aspect of drug development and quality control, ensuring that the levels of any impurities are within acceptable, safe limits. One of the known impurities of Sofosbuvir is Impurity M, which is a diastereoisomer of the active pharmaceutical ingredient (API).[1] Given their structural similarity, the analytical separation and detection of these compounds require robust and specific methods. This application note provides a detailed protocol and scientific rationale for the determination of the optimal UV detection wavelength for Sofosbuvir Impurity M.

The Scientific Rationale for UV Wavelength Selection

The principle of UV-Visible spectroscopy hinges on the absorption of ultraviolet or visible light by a molecule, which promotes an electron from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chemical structure, specifically its chromophores (the part of the molecule responsible for its color).

Sofosbuvir and its Impurity M are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. Crucially, they share the same molecular formula and the same connectivity of atoms. This means that Sofosbuvir and Impurity M possess identical chromophoric systems. The primary chromophore in the Sofosbuvir molecule is the uracil ring system.

Since the chromophore is identical in both Sofosbuvir and its diastereomeric Impurity M, it is scientifically sound to conclude that they will exhibit the same maximum UV absorbance wavelength (λmax). Extensive studies on Sofosbuvir have consistently identified its λmax to be approximately 260 nm .[2][3] Therefore, 260 nm is the recommended wavelength for the simultaneous detection of Sofosbuvir and its diastereomeric impurity M in analytical procedures such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol outlines the procedure for determining the UV absorption spectrum of Sofosbuvir, which, as reasoned above, will be representative for Impurity M.

Objective: To verify the maximum absorption wavelength (λmax) of Sofosbuvir.

Materials:

  • Sofosbuvir reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks (100 mL, 10 mL)

  • Pipettes

  • Quartz cuvettes

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of the Sofosbuvir reference standard.

    • Transfer the weighed standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly.

  • Preparation of Working Standard Solution (10 µg/mL):

    • Pipette 1 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to volume with methanol and mix well.

  • UV Spectrum Acquisition:

    • Use methanol as the blank.

    • Fill a quartz cuvette with the working standard solution (10 µg/mL).

    • Scan the solution in the UV-Visible spectrophotometer over a wavelength range of 200 nm to 400 nm.

    • Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

High-Performance Liquid Chromatography (HPLC) Method for Sofosbuvir and Impurity M

For the separation and quantification of Sofosbuvir and Impurity M, a stability-indicating HPLC method is required. The detection wavelength determined in the previous step is a critical parameter for this method.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Analytical column suitable for the separation of polar compounds (e.g., C18 column)

  • Data acquisition and processing software

Chromatographic Conditions (Illustrative Example):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient Elution)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm

Rationale for HPLC Conditions:

  • A C18 column is a common choice for reverse-phase chromatography, which is well-suited for separating compounds like Sofosbuvir and its impurities.

  • A gradient elution with a mixture of acetonitrile and acidified water allows for the effective separation of the closely related diastereomers.

  • A flow rate of 1.0 mL/min is standard for analytical HPLC.

  • The detection wavelength of 260 nm is chosen based on the λmax of the common chromophore in both Sofosbuvir and Impurity M, ensuring sensitive detection of both compounds.

Data Presentation and Visualization

The expected outcome of the UV-Vis spectrophotometric analysis is an absorption spectrum with a clear maximum at approximately 260 nm.

Table 1: Expected UV Absorption Data for Sofosbuvir

Wavelength (nm)Absorbance (AU)
240Lower
250Increasing
260 Maximum
270Decreasing
280Lower

Workflow for Analytical Method Development:

G cluster_0 UV Wavelength Determination cluster_1 HPLC Method Development cluster_2 Analysis A Prepare Sofosbuvir Standard Solutions B Scan in UV-Vis Spectrophotometer (200-400 nm) A->B C Identify λmax (~260 nm) B->C F Set Detection Wavelength to 260 nm C->F Inform Detector Setting D Select Appropriate Column and Mobile Phase E Optimize Gradient for Separation of Diastereomers D->E G Inject Sample into HPLC System E->G F->G H Detect and Quantify Sofosbuvir and Impurity M G->H

Analytical Workflow for Sofosbuvir and Impurity M

Conclusion

The selection of an appropriate UV detection wavelength is fundamental for the accurate and sensitive analysis of pharmaceutical compounds and their impurities. Based on the identical chromophoric structures of Sofosbuvir and its diastereomeric Impurity M, the established λmax of 260 nm for Sofosbuvir is the scientifically justified wavelength for the detection of both species. This application note provides a clear protocol for the verification of this wavelength and its application in a robust HPLC method for quality control and stability studies.

References

  • Development and Validation of RP-HPLC Method for Quantification of impurities in Sofosbuvir. (URL: [Link])

  • Ganji, S., & R, G. (n.d.). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. ResearchGate. (URL: [Link])

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7, 797-815. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). Sofosbuvir Impurity 93. PubChem. (URL: [Link])

  • Chemical structure of sofosbuvir. Molecular formula: C22H29FN3O9... ResearchGate. (URL: [Link])

  • Pharmaffiliates. (n.d.). Sofosbuvir-impurities. (URL: [Link])

  • Eldin, A. S., Azab, S. M., Shalaby, A., & El-Maamly, M. (2017). The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs. Fortune Journals. (URL: [Link])

  • Alshehri, A., Alqahtani, A., Alsayari, A., & Almrasy, A. A. (n.d.). UV absorption spectra of sofosbuvir (blue line), simeprevir (green... ResearchGate. (URL: [Link])

  • Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. (URL: [Link])

  • Hamdard Journal of Pharmacy. (2023). 8 Volume 3(2). (URL: [Link])

  • DETERMINATION OF SOFOSBUVIR AND VELPATASVIR IN COMBINATION BY DERIVATIVE UV SPECTROPHOTOMETRY. (2022). Jetir.Org. (URL: [Link])

  • Analytical Profiling of Sofosbuvir as NS5B Protein Inhibitor for Oral Drug Delivery: Method development and Validation. (2023). ScienceDirect. (URL: [Link])

  • Khedkar, P. M., et al. (2018). In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review. MedCrave online. (URL: [Link])

  • Development of ledipasvir and sofosbuvir pure certified reference materials for improving quality of pharmaceutical analysis. (2022). ResearchGate. (URL: [Link])

  • UV and HPTLC methods for sofosbuvir in pharmaceuticals. (URL: [Link])

  • Agarwal, A., et al. (n.d.). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

  • Method Development and Validation of Velpatasvir and Sofosbuvir by RP-HPLC. (2023). International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Ahmed, A., et al. (2020). Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Nanotechnology. (URL: [Link])

  • UV spectra of Sofosbuvir for detection wavelength; (λmax) = 261 nm. (n.d.). ResearchGate. (URL: [Link])

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING UV SPECTROSCOPIC METHOD FOR ESTIMATION OF SOFOSBUVIR. (n.d.). (URL: [Link])

Sources

Protocol for the Isolation of Sofosbuvir Impurity M from Crude API

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SOF-024

Executive Summary

The identification and removal of process-related impurities are critical for meeting ICH Q3A(R2) guidelines during the development of Sofosbuvir (SOF), a nucleotide analog NS5B polymerase inhibitor. This Application Note details a validated protocol for the isolation of Impurity M (CAS: 2095551-10-1), a specific process-related byproduct often co-eluting with the main API peak in standard C18 chemistries.

Unlike standard degradation products, Impurity M exhibits high structural similarity to the parent compound, often requiring alternative selectivity mechanisms. This guide utilizes a Phenyl-Hexyl stationary phase to exploit


 interactions, achieving a resolution (

) > 2.5 where traditional alkyl phases fail.
Chemical Context & Target Analyte
CompoundDescriptionMolecular FormulaKey Characteristics
Sofosbuvir (API) Nucleotide analog inhibitor (HCV)

Contains phosphoramidate core; susceptible to hydrolysis.[1][2][3][4][5]
Impurity M Process-Related Impurity

Critical Challenge: Similar polarity to API; lacks fluorine atom or contains hydrolyzed ester functionality (depending on synthesis route).

Mechanistic Insight: The separation challenge lies in the phosphoramidate chirality and the aromatic phenoxy group. Standard C18 columns interact primarily via hydrophobicity. By switching to a Phenyl-Hexyl phase, we introduce secondary interactions (


 stacking) with the phenoxy ring of Sofosbuvir, significantly enhancing the selectivity factor (

) for Impurity M.
Materials & Instrumentation
3.1 Reagents
  • Solvent A: Milli-Q Water + 10 mM Ammonium Acetate (pH 4.5). Note: Acetate is preferred over phosphate for volatile removal during post-processing.

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Methanol (To prevent sample precipitation).

3.2 Instrumentation
  • System: Preparative HPLC System (e.g., Waters AutoPurification or Agilent 1290 Infinity II Prep).

  • Detector: PDA (260 nm) + QDa/MS (ESI Positive Mode).

  • Column (Analytical): XBridge Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm.

  • Column (Preparative): XBridge Phenyl-Hexyl OBD Prep, 19 x 150 mm, 5 µm.

Experimental Workflow

The isolation process follows a "Scout-Scale-Isolate" logic.

Phase 1: Analytical Method Development (Scouting)

Objective: Achieve baseline separation (


) on an analytical scale.
  • Preparation: Dissolve Crude Sofosbuvir at 1.0 mg/mL in Diluent.

  • Gradient Screening:

    • Flow: 1.0 mL/min.[6]

    • Gradient: 5% B to 95% B over 10 minutes.

  • Optimization: Impurity M typically elutes after the main peak on Phenyl phases due to slightly higher aromaticity or hydrophobicity if the fluorine is absent.

    • Optimized Analytical Gradient: Isocratic hold at 35% B for 2 mins, then 35-55% B over 12 mins.

Phase 2: Loading Study (Scale-Up Calculation)

Objective: Maximize throughput without compromising purity.

We utilize the Linear Scale-Up Factor (SF) :



Where 

is radius and

is length.
  • Analytical Load: 20 µg (on 4.6mm ID).

  • Prep Column Load: ~40 mg per injection (on 19mm ID).

  • Flow Rate Scale-Up: 1.0 mL/min

    
     17 mL/min.
    
Phase 3: Preparative Isolation Protocol

Step-by-Step Procedure:

  • System Equilibration: Flush Prep column with 10 mM Ammonium Acetate:ACN (65:35) for 5 CV (Column Volumes).

  • Sample Loading: Inject 2.0 mL of Crude API solution (20 mg/mL).

  • Elution Profile:

    • 0-2 min: 35% B (Isocratic hold to elute polar degradants).

    • 2-14 min: 35%

      
       60% B (Linear gradient).
      
    • 14-16 min: 95% B (Wash).

  • Collection Logic:

    • Trigger: Absorbance threshold at 260 nm (>50 mAU).

    • Logic: Collect peaks between 8.5 min and 9.2 min (Impurity M window).

    • Critical: Use MS confirmation (TIC) to distinguish Impurity M (

      
       528.5) from Sofosbuvir (
      
      
      
      530.5).
Phase 4: Post-Processing
  • Pool Fractions: Combine fractions confirmed by analytical HPLC to have >95% purity.

  • Solvent Removal: Rotary evaporate Acetonitrile at 35°C (reduced pressure).

  • Lyophilization: Freeze aqueous residue at -80°C and lyophilize for 24 hours. Warning: Avoid heat drying; phosphoramidates are thermally labile.

Visualization of Workflows
Diagram 1: Isolation Process Logic

Caption: End-to-end workflow from crude mixture to isolated reference standard.

IsolationWorkflow Crude Crude Sofosbuvir API (Contains Impurity M) Scout Analytical Scouting (Phenyl-Hexyl Column) Crude->Scout 10 µL Inj ScaleUp Scale-Up Calculation (Load: 40mg/inj) Scout->ScaleUp Opt. Method PrepLC Prep LC Run (Gradient: 35-60% B) ScaleUp->PrepLC Method Transfer Detect Detection (UV 260nm + MS) PrepLC->Detect Fraction Fraction Collection (Time/Threshold) Detect->Fraction Trigger QC Purity Check (Analytical HPLC) Fraction->QC Pool QC->PrepLC Re-inject if <95% Final Pure Impurity M (Solid Standard) QC->Final Lyophilization

Diagram 2: Decision Tree for Selectivity

Caption: Strategic selection of stationary phases based on impurity behavior.

ColumnSelection Start Start: Impurity M Co-elutes on C18 CheckStruct Analyze Structure Differences Start->CheckStruct IsStereo Is it a Stereoisomer? CheckStruct->IsStereo IsPolar Is it Hydrolytic (Polar)? IsStereo->IsPolar No UsePhenyl Use Phenyl-Hexyl (Exploit π-π interactions) IsStereo->UsePhenyl Yes (Aromatic diff) UsePFP Use Pentafluorophenyl (PFP) (Exploit F-F interactions) IsStereo->UsePFP Yes (Halogen diff) IsPolar->UsePhenyl No (General) UseHILIC Use HILIC Mode (For highly polar degradants) IsPolar->UseHILIC Yes

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Broad Peaks Sample solvent mismatchDilute sample in mobile phase A (Water) rather than 100% MeOH.
Impurity M Co-elution Insufficient selectivitySwitch modifier from Acetonitrile to Methanol (changes protic selectivity).
Low Recovery Thermal degradationEnsure Rotavap bath < 35°C; check pH of fraction (keep pH 4.0-6.0).
References
  • Pottabathini, V., et al. (2016).[1] Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7, 797-815.[1]

  • Biosynth. (n.d.). Sofosbuvir Impurity M (CAS 2095551-10-1) Product Data. Biosynth Carbosynth.

  • BenchChem. (2025).[7][8] A Head-to-Head Comparison of Sofosbuvir Impurities: A Guide for Researchers.

  • Simson Pharma. (2025). Isolation of impurities using preparative liquid chromatography in pharmaceutical industry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Gradient Elution for Sofosbuvir Impurity M Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic resolution of Sofosbuvir and its process-related impurity, Impurity M. The accurate quantification of impurities is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges in achieving adequate separation between the main Active Pharmaceutical Ingredient (API), Sofosbuvir, and this critical, closely-eluting impurity.

This document provides a series of frequently asked questions for foundational knowledge and a detailed troubleshooting guide in a direct question-and-answer format to address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and starting points for your method development.

Q1: What is Sofosbuvir Impurity M, and why is its resolution critical?

Sofosbuvir Impurity M is a chemical by-product that can form during the synthesis and manufacturing of Sofosbuvir[1]. Like all pharmaceutical impurities, its presence must be monitored and controlled within strict limits defined by regulatory bodies such as the ICH. Inadequate resolution between the main Sofosbuvir peak and Impurity M can lead to inaccurate quantification, potentially masking an out-of-specification result and compromising batch release decisions. Therefore, a robust analytical method with baseline resolution is essential for ensuring product quality.

Q2: What are typical starting conditions for a reverse-phase HPLC gradient method for Sofosbuvir and its impurities?

A robust starting point is crucial for efficient method development. Based on published literature and common practices, a typical set of starting conditions is summarized in the table below. These parameters are a well-established foundation from which optimization can begin[2][3][4].

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 150 x 4.6 mm, 3.5 or 5 µm particle sizeC18 is a versatile stationary phase providing good hydrophobic retention for molecules like Sofosbuvir[3]. Smaller particles increase efficiency but also backpressure.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate (pH ~5.0)An acidic mobile phase suppresses the ionization of free silanols on the column packing, reducing peak tailing. Volatile buffers like formic acid or ammonium acetate are compatible with mass spectrometry (LC-MS)[3][4].
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is the most common organic modifier, often providing sharper peaks than methanol.
Gradient Profile Linear "Scouting" Gradient: 5% to 95% B over 20-30 minutesA broad gradient helps to determine the approximate elution conditions for all components in the sample mixture[4].
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but may affect the stability of some analytes.
Detection (UV) 260 - 263 nmSofosbuvir has a UV absorbance maximum around this wavelength[2][5].
Injection Volume 5 - 10 µLKeep volume low to prevent peak distortion. The sample should ideally be dissolved in the initial mobile phase composition[6].

Q3: In gradient elution, what are the most powerful parameters to adjust for improving the resolution of two closely eluting peaks?

The resolution equation (Rs = ¼(α-1)(√N)(k/(1+k))) shows that resolution is a function of selectivity (α), efficiency (N), and retention (k). For closely eluting peaks, the most impactful changes often come from improving selectivity (α) . The two most powerful ways to alter selectivity in reversed-phase HPLC are:

  • Modify the Mobile Phase pH: Adjusting the pH of the aqueous mobile phase (Phase A) can change the ionization state of Sofosbuvir or Impurity M, assuming they have ionizable functional groups with differing pKa values. This change in ionization alters their polarity and interaction with the stationary phase, often dramatically improving separation[7][8].

  • Change the Organic Modifier (Phase B): Switching between acetonitrile and methanol can alter selectivity. The different solvent properties lead to different interactions with the analytes and the C18 stationary phase, which can sometimes resolve co-eluting peaks[9][10].

While increasing column efficiency (e.g., by using a longer column or smaller particle size) can also improve resolution, it often comes with the trade-off of longer run times or higher pressure. Adjusting the gradient slope is the primary tool for optimizing a given separation once the column and mobile phase are chosen.

Part 2: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during method optimization.

Problem: I have poor resolution (Rs < 1.5) or complete co-elution between the Sofosbuvir and Impurity M peaks.

This is the most common and critical issue. The primary goal is to increase the space between the two peak maxima (selectivity) or decrease the width of the peaks (efficiency).

Answer:

Poor resolution is best addressed systematically. First, focus on improving selectivity (α), as it provides the most significant gains. If selectivity is optimized, then focus on improving efficiency (N).

Step 1: Focus on Selectivity (α) - Changing the Peak Spacing
  • Q: How do I modify the gradient slope to improve resolution?

    • Explanation: A steep gradient moves analytes through the column too quickly, not allowing sufficient time for separation. By making the gradient shallower (i.e., decreasing the rate of change of %B per minute) specifically in the region where your compounds elute, you increase the effective difference in their migration speeds.

    • Action: First, perform a "scouting gradient" (e.g., 5-95% B in 20 minutes) to determine the approximate %B at which Sofosbuvir and Impurity M elute[4]. If they elute around 12 minutes, where the mobile phase is at 50% B, design a new, shallower gradient focused on that window. For example, hold at 35% B for 2 minutes, then ramp from 35% to 55% B over 20 minutes[11]. This targeted, shallow slope gives the peaks more time to separate.

  • Q: My peaks are still co-eluting even with a shallow gradient. Should I change the mobile phase pH?

    • Explanation: Yes. If altering the gradient slope is insufficient, the next logical step is to alter the mobile phase chemistry to improve selectivity. Sofosbuvir and its impurities contain multiple functional groups that may have different pKa values. Changing the mobile phase pH can alter the charge state of one or both molecules, which in turn changes their hydrophobicity and retention on the C18 column.

    • Action: Prepare mobile phase A with different pH values. If you started with 0.1% Formic Acid (pH ~2.7), try a buffer at pH 3.5, and then pH 5.0 (e.g., using an ammonium acetate buffer)[7]. Ensure your column is stable at the chosen pH; most silica-based C18 columns are limited to a pH range of 2-8[7]. A small change in pH can sometimes turn a co-eluting pair into two well-resolved peaks.

  • Q: What if changing the pH doesn't work? Should I switch my organic solvent?

    • Explanation: Acetonitrile and methanol interact differently with analytes due to differences in polarity, viscosity, and hydrogen bonding capabilities. These different interactions can change elution order and improve selectivity for difficult separations[9].

    • Action: If you are using acetonitrile as Mobile Phase B, prepare a mobile phase using methanol instead. Re-run your initial scouting gradient to see how the chromatogram changes. Often, you will see significant shifts in retention times and potential resolution of your critical pair.

Step 2: Focus on Efficiency (N) - Making Peaks Narrower
  • Q: My peaks are separated, but they are broad, causing the resolution to be below the required limit (Rs < 1.5). What can I do?

    • Explanation: Peak broadening can result from several factors, including issues with the column itself or the HPLC system configuration. A primary cause can be a mismatch between the solvent used to dissolve the sample and the mobile phase.

    • Action 1 (Sample Solvent): Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase composition. Injecting a sample in a strong solvent (like 100% ACN) when the gradient starts at 5% ACN will cause the sample band to spread on the column, resulting in broad peaks[6]. If possible, dissolve your sample directly in the starting mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

    • Action 2 (System Optimization): Check for sources of extra-column volume (also called dead volume). Use the shortest possible tubing with the narrowest practical internal diameter to connect the injector, column, and detector cell. Excess volume in the flow path causes peak dispersion.

    • Action 3 (Column Health): If the peak shape is poor for all analytes, the column may be compromised. This could be due to a void at the column inlet or contamination. Try reversing and flushing the column (if permitted by the manufacturer) or replacing it with a new one.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing poor resolution between Sofosbuvir and Impurity M.

G cluster_0 cluster_1 Selectivity Optimization cluster_2 Efficiency Optimization Start Start: Resolution (Rs) < 1.5 CheckSelectivity Focus on Selectivity (α) Start->CheckSelectivity AdjustGradient 1. Make Gradient Shallower around eluting peaks CheckSelectivity->AdjustGradient CheckEfficiency Focus on Efficiency (N) SampleSolvent 1. Match Sample Solvent to Initial Mobile Phase CheckEfficiency->SampleSolvent End Goal: Resolution (Rs) ≥ 1.5 ChangePH 2. Modify Mobile Phase pH (e.g., 2.7 -> 5.0) AdjustGradient->ChangePH ChangeSolvent 3. Change Organic Modifier (e.g., ACN -> MeOH) ChangePH->ChangeSolvent CheckResolution1 Rs ≥ 1.5? ChangeSolvent->CheckResolution1 Re-evaluate Rs CheckResolution1->CheckEfficiency No CheckResolution1->End Yes SystemVolume 2. Minimize Extra-Column Volume (shorter/narrower tubing) SampleSolvent->SystemVolume ColumnHealth 3. Check/Replace Column SystemVolume->ColumnHealth CheckResolution2 Rs ≥ 1.5? ColumnHealth->CheckResolution2 Re-evaluate Rs CheckResolution2->End Yes Reassess Consult Advanced Method Development (e.g., different column chemistry) CheckResolution2->Reassess No

Caption: A systematic workflow for troubleshooting poor resolution of Sofosbuvir Impurity M.

Problem: The peaks for Sofosbuvir and/or Impurity M are tailing significantly.

Answer:

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by column overload.

  • Q: Why are my peaks tailing?

    • Explanation: In reversed-phase chromatography, the primary interaction is hydrophobic. However, silica-based columns have residual surface silanol groups (-Si-OH). If your analytes have basic functional groups (like amines), they can interact ionically with deprotonated (negatively charged) silanols, causing a secondary retention mechanism that leads to tailing peaks.

    • Action 1 (Suppress Silanols): The most effective way to combat this is to use an acidic mobile phase. Adding an acid like formic acid or trifluoroacetic acid (TFA) to Mobile Phase A keeps the silanol groups protonated (neutral), preventing the ionic interaction and dramatically improving peak shape for basic compounds[12]. Ensure your mobile phase pH is at least 2 units below the pKa of your basic analyte for optimal results.

    • Action 2 (Use a High-Quality Column): Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically deactivated. Using a high-purity, well-end-capped column is critical for analyzing basic compounds. If your column is old, it may have lost its end-capping, leading to increased tailing.

  • Q: Could I be overloading the column?

    • Explanation: Yes. Injecting too much sample mass onto the column can saturate the stationary phase, leading to distorted, tailing peaks.

    • Action: Try reducing your sample concentration by a factor of 5 or 10 and re-injecting. If the peak shape improves and becomes more symmetrical, you were likely experiencing mass overload[13].

Part 3: Experimental Protocols

Protocol 1: Systematic Gradient Optimization

This protocol provides a structured approach to refining your gradient for optimal resolution.

  • Establish System Suitability: Before starting, ensure your HPLC system is performing correctly. Inject a standard and check for consistent retention times, peak areas, and theoretical plates.

  • Perform a Scouting Gradient:

    • Prepare mobile phases as described in the starting conditions table (e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile).

    • Run a fast, wide linear gradient (e.g., 5% to 95% B over 20 minutes)[4].

    • Identify the retention times (t_R_) of Sofosbuvir and Impurity M. Note the mobile phase composition (%B) at each of these retention times.

  • Calculate the Optimal Gradient Slope:

    • Use the information from the scouting run to design a targeted, shallower gradient. A good rule of thumb is to start the gradient about 5% below the %B where the first peak (Impurity M or Sofosbuvir) begins to elute.

    • End the gradient about 5% above the %B where the last peak finishes eluting.

    • Extend the time of this gradient segment to make it shallower. For example, if the peaks elute between 40% and 45% B in the scouting run, try a new gradient segment from 35% to 50% B over 15-20 minutes.

  • Fine-Tune and Verify:

    • Inject your sample using the new, optimized gradient.

    • Calculate the resolution (Rs). According to USP, a resolution value of ≥ 1.5 indicates baseline separation.

    • If resolution is still not optimal, make small adjustments to the gradient slope or consider implementing multi-step gradients (e.g., a very shallow slope during elution of the critical pair, followed by a steeper slope to flush the column)[14].

  • Re-equilibrate: Always include a post-run equilibration step where the column is returned to the initial mobile phase conditions for at least 10 column volumes to ensure reproducible results for the next injection[12].

References
  • Bari, S. B., et al. (2022). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules, 27(23), 8206. [Link]

  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s233-s241. [Link]

  • Talluri, M. V., et al. (2016). Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 121, 153-161. [Link]

  • E-Atti, S. E., et al. (2017). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science, 55(5), 516-523. [Link]

  • Girase, Y. N. (2018). Development and Validation of RP-HPLC Method for Quantification of impurities in Sofosbuvir. International Journal of Pharmaceutical Sciences and Research, 9(1), 53-61. [Link]

  • Pottabathini, V., et al. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7, 797-815. [Link]

  • Rathore, A. S. (2015). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. LCGC North America, 33(6), 406-413. [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Bhatt, J., et al. (2022). Analytical method development and validation of related substances by rphplc of sofosbuvir and velpatasvir tablets. Journal of Medical and Pharmaceutical Allied Sciences, 11(4), 5123-5132. [Link]

  • Panda, S. S., et al. (2018). In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review. MOJ Bioequivalence & Bioavailability, 5(2), 70-81. [Link]

  • Pathak, S., et al. (2023). Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021). Current Pharmaceutical Analysis, 19(1), 51-65. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177829166, Sofosbuvir Impurity 93. PubChem. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Application Note. [Link]

  • Welch Materials. (2025). Gradient Optimization in HPLC. Welch Materials Blog. [Link]

  • Restek Corporation. (2012). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek Technical Literature. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Journal of Taibah University for Science, 11(6), 1065-1071. [Link]

  • LCGC International. (2017). The Secrets of Successful Gradient Elution. LCGC International, 30(5), 24-28. [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. [Link]

  • ResearchGate. (2025). RP-HPLC Method Development and Validation for Estimation of Sofosbuvir in Pure and Tablet Dosage Form. ResearchGate. [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf Blog. [Link]

  • Pharmaffiliates. (n.d.). Sofosbuvir-impurities. Pharmaffiliates. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). A practical approach to rp hplc analytical method development. WJPR. [Link]

  • Saroja, J., et al. (2018). CONCURRENT ESTIMATION OF SOFOSBUVIR AND VELPATASVIR IN RAW AND TABLETS USING STABILITY INDICATING RP-HPLC METHOD. Asian Journal of Pharmaceutical and Clinical Research, 11(3), 1058-1066. [Link]

  • Restek Corporation. (2013). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Restek ChromaBLOGraphy. [Link]

  • Patil, J. A., et al. (2017). development and validation of rp-hplc method for determination of sofosbuvir by pure and tablet. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 6(5), 891-905. [Link]

  • Zhang, L., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. International Journal of Molecular Sciences, 13(5), 5592-5602. [Link]

Sources

Impact of pH on Sofosbuvir impurity M peak shape

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for chromatographic analysis of Sofosbuvir and its impurities. As Senior Application Scientists, we understand that achieving optimal peak shape is critical for accurate quantification and method validation. This resource is designed to address a common challenge: managing the peak shape of Sofosbuvir impurity M by controlling mobile phase pH.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing or splitting for Sofosbuvir Impurity M in my reversed-phase HPLC analysis?

This is a classic symptom of undesirable secondary interactions between your analyte and the stationary phase. The primary cause is typically the interaction of ionizable analytes with residual silanol groups on the surface of silica-based HPLC columns.[1][2]

  • Analyte State: Sofosbuvir impurity M, like many pharmaceutical compounds, possesses functional groups that can gain or lose protons (ionize) depending on the pH of the mobile phase. Based on its structure, it is predicted to have a basic character.[3][4][5] At acidic to near-neutral pH, it will likely be protonated and carry a positive charge.

  • Stationary Phase State: Standard silica-based columns have silanol groups (Si-OH) on their surface.[2] These groups are acidic and become deprotonated (Si-O⁻) at pH values above approximately 4-5, creating localized negative charges on the stationary phase.[6]

  • The Interaction: The strong electrostatic attraction between the positively charged Impurity M and the negatively charged silanol sites leads to a secondary retention mechanism. This ionic interaction is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer than the main band, resulting in a tailed or misshapen peak.[1][7] Operating near the analyte's pKa is particularly problematic as it creates a mix of ionized and non-ionized forms, which can lead to severe peak splitting.[8][9]

Troubleshooting Guides

Guide 1: Improving Peak Shape with Low pH Mobile Phase (Ion Suppression)

The most reliable strategy to eliminate peak tailing for basic compounds like Impurity M is to control the ionization of the stationary phase by lowering the mobile phase pH.

The Underlying Principle (Causality): By operating at a low pH (typically between 2.0 and 4.0), you introduce a high concentration of protons (H⁺) into the mobile phase. According to Le Chatelier's principle, this excess of protons forces the equilibrium of the silanol groups (Si-O⁻ + H⁺ ⇌ Si-OH) to the right, effectively "suppressing" their ionization.[6][10] When the silanol groups are in their neutral (protonated) form, the undesirable ionic interaction with the positively charged analyte is eliminated, leading to a symmetrical peak shape governed primarily by hydrophobic interactions.[11][12]

  • Column Selection: Begin with a high-purity, end-capped C18 column. Modern columns with advanced end-capping are designed to minimize the number of accessible residual silanols.[7][13]

  • Initial Mobile Phase Preparation (pH ~3.0):

    • Aqueous Component: Prepare a 10-25 mM phosphate buffer or a 0.1% solution of an acid modifier like formic acid or trifluoroacetic acid (TFA) in HPLC-grade water.

    • pH Adjustment: Adjust the pH of the aqueous component before adding the organic modifier. Use ortho-phosphoric acid to lower the pH for phosphate buffers. Ensure the final pH is at least 2 units away from the analyte's pKa.[6][8]

    • Organic Modifier: Acetonitrile is a common choice for Sofosbuvir analysis.[14][15]

    • Example Starting Condition: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.

  • Chromatographic Analysis:

    • Equilibrate the column with your initial mobile phase composition for at least 10-15 column volumes.

    • Inject your sample containing Sofosbuvir and Impurity M.

    • Evaluate the peak shape (specifically the tailing factor or asymmetry) for Impurity M. A value ≤ 1.5 is generally considered acceptable.

  • Systematic Optimization:

    • If peak tailing persists, incrementally decrease the pH of the aqueous mobile phase component in steps of 0.2-0.3 pH units (e.g., from 3.0 to 2.8, then to 2.5).

    • For each pH adjustment, re-equilibrate the system and inject the sample.

    • Monitor the tailing factor, retention time, and resolution between Sofosbuvir and Impurity M. Lowering the pH will keep the silanols neutral and should improve the peak shape.[10]

Mobile Phase pHAnalyte State (Impurity M)Silanol State (Si-OH)Expected Tailing Factor (Tf)Expected Retention Time (RT)
6.5Partially Protonated (+)Partially Deprotonated (-)> 2.0 (Severe Tailing)Unstable / Shorter
4.5Protonated (+)Mostly Protonated (Neutral)~1.6 - 1.9 (Moderate Tailing)Increasing
3.0 Fully Protonated (+) Fully Protonated (Neutral) 1.1 - 1.4 (Good Peak Shape) Stable / Longer
2.5 Fully Protonated (+) Fully Protonated (Neutral) ≤ 1.2 (Excellent Peak Shape) Longest / Most Stable
Guide 2: Alternative Strategy: High pH Mobile Phase

While less common for basic compounds, using a high pH can also be an effective strategy.

The Underlying Principle (Causality): By increasing the mobile phase pH to a value at least 2 units above the analyte's pKa (e.g., pH > 10 for an analyte with pKa ~8), you convert the basic analyte into its neutral, uncharged form.[11] Although the silica surface will be fully deprotonated and negatively charged (Si-O⁻), the analyte is now neutral, thus preventing the strong secondary ionic interactions and improving peak shape.

CRITICAL CONSIDERATION: Standard silica-based columns are not stable above pH 8 and will rapidly degrade.[9] This approach mandates the use of a specialized, pH-stable column, such as a hybrid-silica or polymer-based stationary phase.[1][6]

  • When low pH conditions do not provide adequate selectivity or resolution from other impurities.

  • If the analyte is unstable in acidic conditions.

  • To exploit significant changes in selectivity for complex mixtures of acidic, basic, and neutral compounds.[8]

Visual Workflow & Mechanisms

The following diagrams illustrate the troubleshooting workflow and the chemical interactions at the heart of this issue.

Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing/Splitting) for Impurity M check_ph Is Mobile Phase pH in the 4.5 - 7.5 range? start->check_ph cause Likely Cause: Secondary Ionic Interactions (Analyte⁺ <> Silanol⁻) check_ph->cause Yes strategy Select Strategy: Ion Suppression check_ph->strategy No, but still tailing cause->strategy low_ph Primary Path: Low pH Method (pH 2.0 - 4.0) strategy->low_ph high_ph Alternative Path: High pH Method (pH > 9) strategy->high_ph protocol_low Follow Low pH Protocol: 1. Use Phosphate or Formic Acid Buffer 2. Adjust pH of aqueous phase 3. Systematically lower pH (e.g., 3.0 -> 2.5) low_ph->protocol_low check_column Is a pH-stable column (e.g., Hybrid Silica) available? high_ph->check_column end Result: Symmetrical Peak Shape (Tailing Factor < 1.5) protocol_low->end protocol_high Follow High pH Protocol: 1. Use appropriate high pH buffer 2. Neutralize analyte to uncharged state check_column->protocol_high Yes stop Do NOT use high pH on a standard silica column check_column->stop No protocol_high->end

Caption: Troubleshooting workflow for poor peak shape of ionizable analytes.

Caption: Chemical mechanism of secondary interactions at different mobile phase pH values.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Control pH During Method Development for Better Chrom
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • How does an acid pH affect reversed-phase chromatography separ
  • Exploring the Role of pH in HPLC Separ
  • The use of Mobile Phase pH as a Method Development Tool.
  • The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs. Fortune Journals.
  • Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. Scientific Research Publishing.
  • Analytical method development and validation of related substances by rphplc of sofosbuvir and velp
  • The Role of End-Capping in RP. Phenomenex.
  • Development And Method Validation Of An Anti-Viral Drug Sofosbuvir And Its Formulation.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • HPLC Column Guide (Part 1)
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Vydac.
  • CONCURRENT ESTIMATION OF SOFOSBUVIR AND VELPATASVIR IN RAW AND TABLETS USING STABILITY INDICATING RP-HPLC METHOD. RASĀYAN Journal of Chemistry.
  • Sofosbuvir Impurity | 1233335-82-4. ChemicalBook.
  • Sofosbuvir impurity M | 2095551-10-1. Biosynth.
  • Sofosbuvir Monograph for Professionals. Drugs.com.
  • Sofosbuvir Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Sofosbuvir impurity M | HCV. AmBeed.

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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Sofosbuvir Impurity M in Accordance with ICH Q2 Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, Sofosbuvir stands as a cornerstone in the treatment of Hepatitis C.[1] Ensuring the purity and safety of this critical drug is paramount, necessitating rigorous control over its impurities. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for a specific process-related impurity, Sofosbuvir impurity M.

This document is structured to provide not just a protocol, but a comprehensive understanding of the principles and comparative considerations involved in analytical method validation, anchored in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The Critical Role of Impurity Profiling in Drug Safety

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its efficacy and safety.[5] Sofosbuvir impurity M, a by-product identified during the synthesis of Sofosbuvir, must be diligently monitored and controlled to meet stringent regulatory standards.[6] An effective and validated analytical method is therefore not just a quality control measure, but a critical component of patient safety.

Foundational Pillars of Method Validation: The ICH Q2(R1) Framework

The ICH Q2(R1) guideline provides a harmonized approach to validating analytical procedures, ensuring that a method is suitable for its intended purpose.[2][4][7] The core validation characteristics that we will explore in the context of an HPLC method for Sofosbuvir impurity M are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: Ensures that the chromatographic system is performing adequately at the time of analysis.

Comparative Analysis: HPLC vs. Other Techniques

While HPLC is a widely used and robust technique for impurity analysis, other methods can also be employed.[9]

MethodAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) High resolution, sensitivity, and reproducibility. Well-established and widely accepted by regulatory agencies.[9]Can be time-consuming and requires significant solvent consumption.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, better resolution, and lower solvent consumption compared to HPLC.[1]Higher initial instrument cost.
Spectrophotometry Simple, rapid, and cost-effective.Lower specificity and sensitivity compared to chromatographic methods; may not be suitable for complex mixtures or trace-level impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides structural information for impurity identification and characterization.[5][10]Higher complexity and cost.

For the purpose of routine quality control of a known impurity like Sofosbuvir impurity M, a validated HPLC method often provides the optimal balance of performance, cost, and regulatory acceptance.

Experimental Protocol: Validating an HPLC Method for Sofosbuvir Impurity M

This section outlines a detailed, step-by-step methodology for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of Sofosbuvir impurity M.

Chromatographic Conditions (Illustrative Example)
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).[11]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm[11][12]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Validation Workflow

Caption: A typical workflow for HPLC method validation.

Specificity (Forced Degradation Studies)

Causality: To demonstrate that the method can unequivocally measure Sofosbuvir impurity M without interference from the main drug, other impurities, or degradation products. Forced degradation studies are essential to create these potential interferences.[5][10][12]

Protocol:

  • Prepare solutions of Sofosbuvir containing a known concentration of impurity M.

  • Subject these solutions to various stress conditions as per ICH guidelines:

    • Acid Hydrolysis: 0.1 N HCl at 70°C for 6 hours.[10]

    • Base Hydrolysis: 0.1 N NaOH at 70°C for 10 hours.[10]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 7 days.[10]

    • Thermal Degradation: 80°C for 72 hours.[5]

    • Photolytic Degradation: Expose to UV light (254 nm) for 6 hours.[5]

  • Analyze the stressed samples by HPLC.

  • Acceptance Criteria: The peak for Sofosbuvir impurity M should be well-resolved from Sofosbuvir and any degradation product peaks. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the impurity M peak.

Linearity

Causality: To establish a linear relationship between the concentration of Sofosbuvir impurity M and the detector response (peak area). This is fundamental for accurate quantification.

Protocol:

  • Prepare a series of at least five solutions of Sofosbuvir impurity M at different concentrations (e.g., ranging from the LOQ to 150% of the specification limit).[13]

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Range

Causality: To define the concentration interval over which the method is precise, accurate, and linear. The range is derived from the linearity studies.[13]

Protocol:

  • The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.

  • Acceptance Criteria: The data from the linearity, accuracy, and precision studies should demonstrate the suitability of the method over the defined range.

Accuracy (Recovery Studies)

Causality: To determine how close the measured value is to the true value. This is assessed by spiking a placebo or a sample matrix with a known amount of Sofosbuvir impurity M.

Protocol:

  • Prepare samples by spiking a placebo (or a Sofosbuvir sample with a very low, known level of impurity M) with Sofosbuvir impurity M at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Causality: To demonstrate the consistency and reliability of the method. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of Sofosbuvir spiked with impurity M at 100% of the specification limit.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: To determine the lowest concentration of Sofosbuvir impurity M that can be reliably detected and quantified.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope (S) from the linearity curve.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy. The signal-to-noise ratio for the LOQ should be approximately 10:1.

Robustness

Causality: To assess the method's reliability during normal use by deliberately varying key parameters.

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5°C)

  • Analyze a system suitability solution and a sample solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results for the sample solution should not be significantly affected. The %RSD of the results should be within acceptable limits.

System Suitability

Causality: To ensure the chromatographic system is suitable for the intended analysis on the day of the experiment.

Protocol:

  • Prepare a system suitability solution containing Sofosbuvir and Sofosbuvir impurity M.

  • Inject this solution five times before starting the sample analysis.

  • Acceptance Criteria:

    • Tailing factor (Asymmetry factor): ≤ 2.0 for the impurity M peak.

    • Theoretical plates (N): ≥ 2000 for the impurity M peak.

    • %RSD of peak areas (from five injections): ≤ 2.0%.

    • Resolution (Rs) between Sofosbuvir and impurity M: ≥ 2.0.

Data Presentation: Summary of Validation Parameters

The following tables present illustrative data for the validation of an HPLC method for Sofosbuvir impurity M.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
0.515230
1.030150
2.060500
4.0120800
6.0181100
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%1.61.5898.8%
100%2.01.9999.5%
120%2.42.42100.8%
Mean % Recovery 99.7%

Table 3: Precision Data

Precision Level%RSD (n=6)
Repeatability0.8%
Intermediate Precision1.2%

Table 4: LOD and LOQ

ParameterResult
LOD0.05 µg/mL
LOQ0.15 µg/mL

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that is fundamental to ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive framework for the validation of an HPLC method for the determination of Sofosbuvir impurity M, grounded in the principles of the ICH Q2(R1) guidelines. By understanding the causality behind each validation parameter and adhering to a well-defined experimental protocol, researchers and analytical scientists can confidently develop and implement robust and reliable methods for impurity analysis. The comparative analysis of different analytical techniques further aids in selecting the most appropriate method for a given analytical challenge. The ultimate goal is to ensure that every dose of Sofosbuvir administered to a patient is of the highest possible quality, free from potentially harmful impurities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M. and Battu, S. (2016) Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7, 797-815. Available from: [Link]

  • Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ResearchGate. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology | Canada Commons. Available from: [Link]

  • Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir | Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]

  • Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Degradation Study Of Sofosbuvir In Bulk Drug And Tablet Dosage Form By RP-High Performance Liquid Chromatography - International Journal of Psychosocial Rehabilitation. Available from: [Link]

  • Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science Publishers. Available from: [Link]

  • SPECTROPHOTOMETRIC METHODS FOR DETERMINATION OF SOFOSBUVIR AND DACLATASVIR IN PURE AND DOSAGE FORMS - CORE. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP‑HPLC Method as per ICH Guidelines | Request PDF - ResearchGate. Available from: [Link]

  • a new analytical method development and validation of estimation of sofosbuvir by uv spectroscopic method - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available from: [Link]

  • Sofosbuvir Impurity 93 | C18H23NO8P2 | CID 177829166 - PubChem - NIH. Available from: [Link]

  • Sofosbuvir-impurities - Pharmaffiliates. Available from: [Link]

  • RP-HPLC Method Development and Validation for Estimation of Sofosbuvir in Pure and Tablet Dosage Form - ResearchGate. Available from: [Link]

  • Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms. Available from: [Link]

  • ANALYTİCAL METHOD DEVELOPMENT AND VALİDATİON OF STABİLİTY INDİCATİNG RP-HPLC METHOD FOR THE SİMULTANEOUS ESTİMATİON OF. Available from: [Link]

  • Method Development and Validation of Velpatasvir and Sofosbuvir by RP-HPLC - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

Sources

Sofosbuvir impurity M limit of detection (LOD) and quantitation (LOQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Sofosbuvir (SOF) , a nucleotide analog NS5B polymerase inhibitor, is a cornerstone in Hepatitis C therapy.[1] Its efficacy relies heavily on the stereochemistry at the phosphorus atom. Impurity M (CAS: 2095551-10-1), identified as a critical diastereomeric impurity (specifically the Rp-diastereomer or a closely related stereoisomer depending on specific synthesis routes), presents a unique analytical challenge.

Unlike gross degradation products, Impurity M shares the exact molecular weight (


 g/mol ) and nearly identical polarity with the API. Consequently, standard separation techniques often fail to achieve the resolution (

) required for accurate quantitation at trace levels (ICH Q3A/B threshold of

).

This guide compares the Limit of Detection (LOD) and Limit of Quantitation (LOQ) capabilities of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) versus Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) , establishing a protocol for sub-ppm detection.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The following data aggregates performance metrics from validated stability-indicating methods.

Performance Metrics Table
FeatureMethod A: Standard HPLC-UV Method B: UHPLC-MS/MS (Recommended)
Detection Principle UV Absorbance @ 260-262 nmESI(+) Triple Quadrupole (MRM)
LOD (Limit of Detection)

µg/mL

µg/mL (

ng/mL)
LOQ (Limit of Quantitation)

µg/mL

µg/mL (

ng/mL)
Linearity (

)

(Range:

µg/mL)

(Range:

µg/mL)
Selectivity Moderate (Risk of co-elution with diastereomers)High (Mass transition filtering)
Run Time

minutes (Isocratic/Gradient)

minutes (Rapid Gradient)
Suitability Routine QC Release TestingTrace Impurity Profiling & Genotoxicity Studies
Technical Insight: Why MS/MS Wins for Impurity M

While HPLC-UV is sufficient for impurities present at


, it struggles with Impurity M due to:
  • Isobaric Interference: Diastereomers have identical UV spectra. If separation efficiency (plate count) drops, UV cannot distinguish the shoulder peak of Impurity M from the main Sofosbuvir peak.

  • Signal-to-Noise Ratio: At 0.05% concentration, the UV signal for Impurity M is often buried in the baseline noise of the tailing API peak. MS/MS, using Multiple Reaction Monitoring (MRM), isolates specific fragment ions (e.g., m/z 530.2

    
     243.1), effectively "ignoring" chemical noise.
    

Validated Experimental Protocol (UHPLC-MS/MS)

This protocol is designed to achieve an LOQ of 15 ng/mL , suitable for monitoring Impurity M at trace levels.

A. Sample Preparation[2][3][4][5][6]
  • Diluent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.[2]

  • Stock Solution: Dissolve 10 mg Sofosbuvir reference standard in 10 mL diluent (1000 µg/mL).

  • Impurity Spiking: Spike Impurity M standard to achieve concentrations ranging from 0.05% to 1.0% of the API concentration.

  • Filtration: Filter through 0.22 µm PVDF syringe filter (discard first 1 mL to prevent adsorption).

B. Chromatographic Conditions (UHPLC)
  • Column: C18 Sub-2 µm column (e.g., Zorbax Eclipse Plus C18,

    
     mm, 1.8 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 min: 95% A

    • 1.0 min: 95% A

    • 4.0 min: 5% A

    • 5.5 min: 5% A

    • 5.6 min: 95% A (Re-equilibration)

  • Column Temp:

    
     (Critical for diastereomeric resolution).
    
C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Desolvation Temp:

    
    .
    
  • MRM Transitions:

    • Quantifier:m/z 530.2

      
       (Nucleoside core).
      
    • Qualifier:m/z 530.2

      
      .
      

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate method based on the required sensitivity and the stage of drug development.

MethodSelection Start Impurity M Analysis Required CheckLimit Determine Required LOQ (Based on Stage) Start->CheckLimit Routine Routine QC / Release (Limit > 0.10%) CheckLimit->Routine Standard Sensitivity Trace Genotoxicity / R&D (Limit < 0.05%) CheckLimit->Trace High Sensitivity HPLC Method A: HPLC-UV (LOD ~0.03 µg/mL) Routine->HPLC LCMS Method B: UHPLC-MS/MS (LOD ~0.005 µg/mL) Trace->LCMS Result_HPLC Pass: Cost-Effective Fail: Poor Resolution HPLC->Result_HPLC Result_LCMS Pass: High Sensitivity Fail: High Cost LCMS->Result_LCMS Result_HPLC->LCMS If Resolution < 1.5

Figure 1: Analytical Strategy Decision Tree. Selects methodology based on regulatory thresholds and resolution requirements.

Mechanistic Analysis of Impurity Fate

Understanding where Impurity M originates helps in controlling it before analysis is even required.

ImpurityFate Start Sofosbuvir Synthesis Step1 Coupling Reaction (Phosphoramidate) Start->Step1 ImpurityOrigin Stereochemical Mismatch (Formation of Rp-isomer) Step1->ImpurityOrigin Lack of Stereocontrol FinalProduct Sofosbuvir API Step1->FinalProduct Major Pathway Purification Crystallization ImpurityOrigin->Purification Purification->FinalProduct Removal Residue Residual Impurity M (Requires Trace Analysis) Purification->Residue Carryover Residue->FinalProduct Contamination

Figure 2: Origin and Fate of Impurity M. Highlights the stereochemical divergence during synthesis.

References

  • Immunomart. (n.d.). Sofosbuvir Impurity M (CAS 2095551-10-1) Data Sheet. Retrieved from [Link]

  • Venkatesan, P., et al. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Nebsen, M., & El-Koussi, W. (2016). Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science. Retrieved from [Link]

  • Panigrahy, U. P., & Reddy, A. S. (2015). A quantitative RP-HPLC method development and validation for sofosbuvir in bulk and tablet dosage form. International Journal of Pharmacy and Analytical Research. Retrieved from [Link]

  • PubChem. (2025). Sofosbuvir Impurity Profiling and Chemical Properties. National Library of Medicine. Retrieved from [Link]

Sources

Advanced Specificity Testing for Sofosbuvir: Distinguishing Impurity M and Forced Degradants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of direct-acting antivirals (DAAs) like Sofosbuvir , specificity is the most critical analytical attribute. While standard forced degradation studies focus on gross hydrolytic breakdown, the separation of Impurity M (the diastereoisomer of Sofosbuvir) remains a persistent chromatographic challenge.

Standard C18 chemistries often fail to resolve Impurity M from the main peak due to identical mass-to-charge ratios (m/z) and nearly identical hydrophobicity. This guide compares a Legacy C18 Protocol against an Optimized Phenyl-Hexyl Protocol , demonstrating why the latter is essential for establishing true specificity under forced degradation conditions.

The Challenge: Impurity M and Stress Degradants

Sofosbuvir contains chiral centers, most notably at the phosphorous atom. Impurity M is widely identified as a diastereoisomer of the API. Unlike hydrolytic degradants formed during acid/base stress, Impurity M is often process-related or formed via specific epimerization pathways, making it difficult to detect if the analytical method relies solely on hydrophobicity.

Target Analytes
AnalyteNatureOriginDetection Challenge
Sofosbuvir (API) Phosphoramidate ProdrugSyntheticN/A
Impurity M Diastereoisomer Process/EpimerizationCritical: Co-elutes on standard C18; Isobaric (same Mass).[1]
Degradant A (Acid) Des-isopropyl analogHydrolysis (Acid Stress)Moderate: Polar, elutes early.
Degradant B (Base) Mono-phosphate derivativeHydrolysis (Base Stress)Moderate: Highly polar.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated two chromatographic systems to determine which provides the necessary specificity to pass ICH Q1A(R2) and Q2(R1) requirements.

System A: The Legacy Standard (C18)
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mechanism: Pure hydrophobic interaction.

  • Performance: Excellent for separating gross degradants (Acid/Base hydrolysis products).

  • Failure Mode: Fails to resolve Impurity M (Resolution < 1.5). The diastereomer often rides on the tail of the API peak, falsely inflating purity results.

System B: The Optimized Solution (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Hydrophobic interaction +

    
     interactions .
    
  • Performance: The phenyl ring in the stationary phase interacts differentially with the aromatic uridine core and the phenoxy group of the diastereomers.

  • Result: Baseline separation of Impurity M (Resolution > 2.0).

Comparative Data Summary
ParameterSystem A (Standard C18)System B (Phenyl-Hexyl)Verdict
USP Resolution (API vs Impurity M) 1.2 (Co-elution risk)2.4 (Baseline Resolved) System B
Peak Purity Angle (PDA) 0.89 (Close to Threshold)0.21 (High Confidence)System B
Tailing Factor (API) 1.41.1System B
Run Time 15.0 min12.0 minSystem B

Experimental Protocol: Specificity via Forced Degradation[2][3][4]

This protocol ensures that the method is "Stability Indicating"—meaning it can detect the API without interference from any degradation product.

Phase 1: Stress Conditions (Generation of Impurities)

Perform these steps to generate the sample matrix for specificity testing.

  • Acid Hydrolysis:

    • Mix 5 mL of Stock Solution (1000 µg/mL) with 5 mL of 1N HCl.

    • Reflux at 60°C for 4 hours.

    • Target: 10-20% degradation.

    • Neutralization: Add 5 mL of 1N NaOH before injection.

  • Base Hydrolysis:

    • Mix 5 mL Stock with 5 mL 0.1N NaOH.

    • Caution: Sofosbuvir is highly unstable in base. Stir at Room Temperature for only 30 mins.

    • Neutralization: Add 5 mL 0.1N HCl.

  • Oxidative Stress:

    • Mix 5 mL Stock with 3%

      
      .
      
    • Keep at Room Temperature for 24 hours.

Phase 2: Chromatographic Workflow (System B)
  • Instrument: UPLC or HPLC with PDA (Photo Diode Array) Detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 80% A / 20% B

    • 10 min: 40% A / 60% B

    • 12 min: 80% A / 20% B

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Detection: UV at 260 nm (primary) and Mass Spec (confirmation).

Visualizing the Logic

Workflow 1: Forced Degradation & Specificity Decision Tree

This diagram outlines the decision process for validating specificity when impurities are present.

ForcedDegradation Start Start Specificity Testing Stress Apply Stress Conditions (Acid, Base, Ox, Thermal) Start->Stress Neutralize Neutralize & Dilute Stress->Neutralize Inject Inject into HPLC (Phenyl-Hexyl Column) Neutralize->Inject PDA PDA Analysis (200-400nm scan) Inject->PDA Check1 Are Degradants Resolved from API? PDA->Check1 Check2 Is Purity Angle < Purity Threshold? Check1->Check2 Yes Fail FAIL: Optimize Gradient/Column Check1->Fail No (Co-elution) Pass PASS: Specificity Established Check2->Pass Yes Check2->Fail No (Impurity M interference)

Caption: Step-by-step logic for establishing specificity under ICH Q1A(R2) conditions.

Workflow 2: Separation Mechanism (C18 vs. Phenyl-Hexyl)

Why the Phenyl-Hexyl column succeeds where C18 fails for Impurity M.

Mechanism Sofosbuvir Sofosbuvir (API) Chiral Center R C18 C18 Column (Hydrophobic Only) Sofosbuvir->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Steric Selectivity) Sofosbuvir->Phenyl ImpurityM Impurity M Chiral Center S ImpurityM->C18 ImpurityM->Phenyl Result1 Co-elution (Poor Specificity) C18->Result1 Identical Hydrophobicity Result2 Baseline Separation (High Specificity) Phenyl->Result2 Differential Pi-Pi Interaction

Caption: Mechanistic comparison showing how Phenyl-Hexyl phases leverage Pi-Pi interactions to separate diastereomers.

Critical Analysis & Conclusion

For researchers validating methods for Sofosbuvir, the presence of Impurity M is the "silent failure" point in many standard C18 methods. While acid and base degradants are easily separated due to their polarity shifts (hydrolysis), Impurity M mimics the API's behavior too closely for standard alkyl-chain stationary phases.

Recommendation: Adopt the Phenyl-Hexyl stationary phase using an Ammonium Acetate buffer system. This configuration provides the necessary "orthogonal" selectivity (steric and electronic interaction) to guarantee that the main peak is pure, fulfilling the rigorous specificity requirements of ICH Q2(R1) .

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

  • MedChemExpress. "Sofosbuvir Impurity M Product Information." MedChemExpress Catalog, Accessed 2023. Link

  • Nebsen, M., & Elzanfaly, E. S. "Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir." Journal of Chromatographic Science, 2016. Link

  • Pottabathini, V., et al. "Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir."[1] American Journal of Analytical Chemistry, 2016. Link

  • Agarwal, B., et al. "Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS." Indian Journal of Pharmaceutical Education and Research, 2022.[3][4] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Sofosbuvir Impurity M

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing antiviral therapies, the integrity of your work extends beyond the benchtop to encompass the entire lifecycle of your materials. This includes the often-overlooked yet critical final step: proper waste disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Sofosbuvir impurity M, a known diastereoisomer of the potent hepatitis C virus (HCV) RNA replication inhibitor, Sofosbuvir.[1][2]

The procedural guidance herein is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. By understanding the chemical nature of Sofosbuvir impurity M and adhering to established best practices for pharmaceutical waste management, your laboratory can ensure a safe working environment and minimize its environmental footprint.

Understanding the Compound: Chemical Properties and Stability Profile

Sofosbuvir impurity M, identified by the CAS Number 2095551-10-1, possesses the molecular formula C22H30N3O10P.[1][2][3] As a diastereoisomer of Sofosbuvir, it shares a similar chemical scaffold and, therefore, is likely to exhibit comparable reactivity and degradation patterns.

Forced degradation studies of the parent compound, Sofosbuvir, have demonstrated its susceptibility to degradation under certain conditions. This provides valuable insight into the potential instability of its impurities.

Stress ConditionDegradation of SofosbuvirImplication for Impurity M Disposal
Acidic Hydrolysis Significant degradation observed.Avoid mixing with strong acids. Potential for degradation and formation of unknown byproducts.
Basic Hydrolysis Significant degradation observed.Avoid mixing with strong bases. Potential for degradation and formation of unknown byproducts.
Oxidative Conditions Degradation observed.Avoid mixing with strong oxidizing agents.
Thermal Stress Generally stable.While stable at moderate temperatures, high-temperature incineration is a preferred disposal method.
Photolytic Stress Generally stable.No specific precautions are required regarding light exposure during temporary storage.

This table summarizes the known degradation pathways of the parent compound, Sofosbuvir, which should be considered when handling and disposing of its impurities.

Given the potential for degradation and the formation of new, uncharacterized compounds, Sofosbuvir impurity M should be treated as a hazardous chemical waste.

Core Directive: A Risk-Based Approach to Disposal

The fundamental principle for the disposal of Sofosbuvir impurity M is the avoidance of uncontrolled release into the environment. This is achieved through a systematic process of waste identification, segregation, containment, and transfer to a licensed hazardous waste disposal facility. Under no circumstances should Sofosbuvir impurity M or its solutions be disposed of down the drain. This practice is strictly prohibited by regulations such as the EPA's hazardous waste pharmaceuticals rule, as it can introduce active pharmaceutical ingredients into aquatic ecosystems.

The following workflow diagram illustrates the key decision points and procedural steps for the proper disposal of Sofosbuvir impurity M.

cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Spill & Decontamination cluster_2 Phase 3: Final Disposal start Start: Generation of Sofosbuvir Impurity M Waste identify Identify as Hazardous Chemical Waste start->identify segregate Segregate from General Lab Waste identify->segregate contain Contain in a Labeled, Compatible Waste Container segregate->contain storage Store in a Designated Satellite Accumulation Area contain->storage contact_ehs Contact Institutional Environmental Health & Safety (EHS) storage->contact_ehs spill Spill Occurs assess Assess Spill & Don Appropriate PPE spill->assess neutralize Neutralize (If Applicable) & Absorb with Inert Material assess->neutralize cleanup Clean Spill Area with Detergent and Water neutralize->cleanup spill_waste Contain Spill Cleanup Materials as Hazardous Waste cleanup->spill_waste spill_waste->contain pickup Arrange for Hazardous Waste Pickup contact_ehs->pickup transport Transport by a Licensed Hazardous Waste Hauler pickup->transport incineration Final Disposal via High-Temperature Incineration transport->incineration end End: Compliant Disposal incineration->end

Disposal Workflow for Sofosbuvir Impurity M

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the safe handling and disposal of Sofosbuvir impurity M in a laboratory setting.

1. Waste Identification and Segregation:

  • 1.1. Upon generation, immediately classify any material containing Sofosbuvir impurity M (e.g., neat compound, solutions, contaminated consumables) as hazardous chemical waste.

  • 1.2. Do not mix this waste with non-hazardous waste streams such as regular trash or sharps containers intended for biohazardous waste.

2. Waste Containment:

  • 2.1. Select a waste container that is chemically compatible with Sofosbuvir impurity M and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • 2.2. Affix a "Hazardous Waste" label to the container.

  • 2.3. Clearly list all constituents of the waste on the label, including "Sofosbuvir impurity M" and any solvents, with their approximate concentrations.

  • 2.4. Keep the container closed at all times, except when adding waste.

3. Temporary Storage:

  • 3.1. Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • 3.2. The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

  • 3.3. Ensure the SAA is in a well-ventilated area, away from sources of ignition, and incompatible chemicals.

4. Final Disposal:

  • 4.1. Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • 4.2. Follow all institutional procedures for waste pickup, which may include completing a waste manifest.

  • 4.3. The EHS department will ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • 4.4. The preferred method of final disposal for pharmaceutical waste like Sofosbuvir impurity M is high-temperature incineration. This method ensures the complete destruction of the active pharmaceutical ingredient.

Spill and Decontamination Procedures

In the event of a spill of Sofosbuvir impurity M, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Immediate Response:

  • 1.1. Alert personnel in the immediate area of the spill.

  • 1.2. Evacuate the area if the spill is large or if there is a risk of airborne powder.

  • 1.3. Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are generally sufficient for small quantities). For larger spills of the neat powder, respiratory protection may be necessary.

2. Spill Cleanup:

  • 2.1. For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.

  • 2.2. For liquid spills, absorb the material using an inert absorbent material such as vermiculite or sand.

  • 2.3. Carefully collect the absorbed material and any contaminated debris using a scoop or dustpan.

  • 2.4. Place all cleanup materials into a designated hazardous waste container.

3. Decontamination:

  • 3.1. Decontaminate the spill area by washing it thoroughly with a detergent solution, followed by a water rinse.

  • 3.2. All materials used for decontamination (e.g., paper towels, sponges) must be disposed of as hazardous waste.

  • 3.3. Remove and dispose of PPE as hazardous waste.

  • 3.4. Wash hands thoroughly with soap and water after the cleanup is complete.

The following diagram outlines the logical flow for managing a spill of Sofosbuvir impurity M.

cluster_0 Spill Management Logic spill Spill of Sofosbuvir Impurity M Detected alert Alert Personnel & Assess the Situation spill->alert ppe Don Appropriate PPE alert->ppe contain_absorb Contain & Absorb Spill ppe->contain_absorb collect Collect Contaminated Materials contain_absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all Materials as Hazardous Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Logical Flow for Spill Management

By implementing these procedures, your laboratory can maintain a high standard of safety and environmental responsibility in the handling and disposal of Sofosbuvir impurity M. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Immunomart. (n.d.). Sofosbuvir impurity M. Retrieved from [Link]

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7, 797-815.
  • Agarwal, B. A., Jagdale, S., & Gandhi, S. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS.
  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Sofosbuvir Impurity 29.

Sources

Personal Protective Equipment (PPE) & Handling Guide: Sofosbuvir Impurity M

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2095551-10-1 | Chemical Classification: Nucleoside Analog Diastereomer [1]

Executive Safety Summary

Sofosbuvir Impurity M (CAS 2095551-10-1) is a diastereomer of the active pharmaceutical ingredient (API) Sofosbuvir. In the absence of specific toxicological data for this impurity, the Precautionary Principle mandates that it be handled with the same containment rigor as the parent high-potency API (HPAPI).

  • Hazard Classification : Potent Compound (OEB 4 equivalent recommended) .

  • Primary Risk : Antiviral activity; potential reproductive/developmental toxicity (based on nucleoside analog class).

  • Physical State : White to off-white powder (High dust inhalation risk).

  • Core Directive : NO OPEN HANDLING. All manipulations must occur within primary engineering controls (PEC).

Risk Assessment & Control Banding

As a Senior Application Scientist, I categorize this substance under Occupational Exposure Band (OEB) 4 , with a target Occupational Exposure Limit (OEL) of < 1 µg/m³ (8-hour TWA). This rigorous classification is necessary because diastereomers often retain significant biological activity.

Hierarchy of Controls for Impurity M
Control LevelSpecific Requirement
Elimination/Substitution Not applicable for specific impurity analysis.
Engineering Controls (Primary) Isolator or Class II, Type B2 Biosafety Cabinet (BSC) . Negative pressure regime required.
Administrative Controls Restricted access lab; specific SOP training; medical surveillance.
PPE (Secondary) Last line of defense. Must be redundant (double-layering).
Personal Protective Equipment (PPE) Specifications

The following PPE ensemble is non-negotiable for handling Sofosbuvir Impurity M in powder form.

A. Respiratory Protection
  • Requirement : High-efficiency particulate filtration.

  • Primary Option : PAPR (Powered Air Purifying Respirator) with loose-fitting hood (APF 25-1000 depending on model).

    • Why? Reduces physiological burden during precise weighing tasks and provides positive pressure to prevent inward leakage.

  • Secondary Option (Small Scale <10 mg) : Full-face elastomeric respirator with P100/N100 cartridges .

    • Contraindication: N95 filtering facepieces are insufficient for OEB 4 powders due to poor facial seal reliability.

B. Dermal Protection (Hands & Body)
  • Glove Protocol : Double-gloving is mandatory.

    • Inner Glove : Nitrile (minimum 4 mil). Bright color (e.g., orange) to act as a breach indicator.

    • Outer Glove : Extended cuff Nitrile or Neoprene (minimum 5-6 mil). Overlaps with sleeve/cuff.

    • Standard: ASTM D6978 (Chemotherapy Drug Resistance).

  • Body Covering :

    • Disposable coverall (e.g., Tyvek® 600 or equivalent) with integrated hood and booties.

    • Impervious Sleeve Covers : Required if working in a BSC to protect forearms from resting on the airfoil.

C. Eye & Face Protection
  • If using a PAPR with a hood, eye protection is integrated.

  • If using a full-face respirator, eye protection is integrated.

  • Note: Safety glasses alone are never acceptable for OEB 4 powder handling.

Operational Protocol: The "Safe-Circle" Workflow

This workflow ensures zero migration of the impurity outside the containment zone.

Step-by-Step Handling Procedure
  • Pre-Work Prep : Verify BSC/Isolator certification (Magnahelic gauge check). Gather all solvents (MeOH/Acetonitrile) and tared vials inside the unit before opening the impurity vial.

  • Gowning : Don PPE in the ante-room following the "Clean-to-Dirty" sequence (See Diagram below).

  • Transfer : Move the sealed Impurity M container into the Pass Box/Airlock. Wipe exterior with 70% IPA.

  • Manipulation :

    • Open vial only inside the BSC/Isolator.

    • Use an anti-static gun if the powder is static-prone (common with nucleosides).

    • Solubilization : Dissolve the solid immediately. Liquid solutions are lower risk (OEB 2/3) than airborne powders.

  • Decontamination :

    • Wipe all tools and the exterior of the solution vial with a detergent-based wipe (surfactant breaks down static powder adhesion better than alcohol).

    • Double-bag waste (vial caps, weigh boats) inside the hood before removal.

Visualization: Gowning & De-Gowning Logic

The following diagram illustrates the critical "One-Way" flow to prevent cross-contamination.

GowningProtocol Start Start: Ante-Room ShoeCovers 1. Don Shoe Covers (Bench crossover) Start->ShoeCovers Sanitize 2. Hand Sanitization ShoeCovers->Sanitize InnerGloves 3. Don Inner Gloves (Nitrile, Bright Color) Sanitize->InnerGloves Coverall 4. Don Tyvek Coverall (Zip up, seal flap) InnerGloves->Coverall Respirator 5. Don Respirator (PAPR) & Hood Coverall->Respirator OuterGloves 6. Don Outer Gloves (Tape to sleeves) Respirator->OuterGloves Entry Enter Buffer Zone/Lab OuterGloves->Entry Work PERFORM WORK (In BSC/Isolator) Entry->Work Exit Exit to Ante-Room Work->Exit RemoveOuter 1. Remove Outer Gloves (Inside out technique) Exit->RemoveOuter RemoveSuit 2. Remove Coverall (Roll down, avoid shaking) RemoveOuter->RemoveSuit RemoveResp 3. Remove Respirator (Wipe down unit) RemoveSuit->RemoveResp RemoveInner 4. Remove Inner Gloves & Wash Hands RemoveResp->RemoveInner

Caption: Sequential Gowning/De-gowning logic designed to maintain a barrier between the operator and the potent impurity.

Waste Disposal & Spill Response
Chemical Waste Management
  • Classification : Hazardous Pharmaceutical Waste (P-listed equivalent protocol recommended).

  • Liquids : Collect in High-Density Polyethylene (HDPE) carboys labeled "High Potency Antiviral Waste".

  • Solids/Consumables : All gloves, wipes, and weigh boats used in the process must be incinerated. Do not landfill.

Emergency Spill Protocol (Powder)
  • Evacuate : Clear the immediate area. Allow dust to settle (15-30 mins).

  • PPE Upgrade : Don full PAPR and Tyvek suit if not already wearing.

  • Contain : Cover spill with a damp absorbent pad (do not sweep dry powder—this aerosolizes it).

  • Neutralize : Clean area with 10% Bleach (Sodium Hypochlorite) followed by Thiosulfate (to neutralize bleach) and water. Note: Bleach is effective for oxidizing nucleoside analogs.

References
  • SafeBridge Consultants . Occupational Health & Safety Control of Potent Pharmaceutical Compounds. Retrieved from [Link]

  • PubChem . Sofosbuvir (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • AnjieChem . Sofosbuvir Impurity M Product Data. Retrieved from [Link]

Sources

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